MLN8054
Description
MLN8054 has been used in trials studying the treatment of Colon Neoplasm, Breast Neoplasm, Bladder Neoplasm, Pancreatic Neoplasm, and Advanced Malignancies.
Aurora Kinase Inhibitor this compound is an orally bioavailable, highly selective small molecule inhibitor of the serine/threonine protein kinase Aurora A kinase with potential antineoplastic activity. Auora kinase inhibitor this compound binds to and inhibits Aurora kinase A, resulting in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation. Aurora A localizes in mitosis to the spindle poles and to spindle microtubules and is thought to regulate spindle assembly. Aberrant expression of Aurora kinases occurs in a wide variety of cancers, including colon and breast cancers.
MLN-8054 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 4 investigational indications.
antineoplastic; an orally active small-molecule inhibitor of Aurora A kinase; structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFBDROWDBDFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClF2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235987 | |
| Record name | MLN8054 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869363-13-3 | |
| Record name | MLN8054 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869363133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLN8054 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MLN8054 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MLN8054 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX854EHD63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MLN8054: A Technical Guide for Researchers and Drug Development Professionals
Abstract
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3][4] Its targeted action disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for its investigation. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.
Chemical Structure and Properties
This compound, with the IUPAC name 4-((9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][1]benzazepin-2-yl)amino)benzoic acid, is a synthetic organic compound belonging to the benzazepine class.[5]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₅ClF₂N₄O₂ | [6] |
| Molecular Weight | 476.86 g/mol | [6][7] |
| CAS Number | 869363-13-3 | [6] |
| Appearance | White to off-white solid | |
| Solubility | DMSO: ≥39.05 mg/mL, Insoluble in Ethanol and Water | [1][7][8] |
| SMILES | O=C(O)C1=CC=C(NC2=NC=C3C(C4=CC=C(Cl)C=C4C(C5=C(F)C=CC=C5F)=NC3)=N2)C=C1 | |
| InChI | InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32) |
Pharmacology
Mechanism of Action
This compound is an ATP-competitive inhibitor of Aurora A kinase.[1][7][9] By binding to the kinase domain, it prevents the autophosphorylation of Aurora A at Thr288, a critical step for its activation.[9] Inhibition of Aurora A kinase activity leads to a cascade of events that disrupt mitotic progression, including defects in centrosome separation, spindle assembly, and chromosome alignment.[3][10][11] This ultimately results in G2/M phase cell cycle arrest, aneuploidy, and subsequent apoptosis or senescence in tumor cells.[1][4][7][12]
Pharmacodynamics
In both in vitro and in vivo studies, this compound has demonstrated a clear dose-dependent inhibition of Aurora A kinase activity.[10][12] Pharmacodynamic markers of this compound activity include a decrease in phosphorylated Aurora A (pT288) and an increase in the mitotic index, characterized by an accumulation of cells with misaligned chromosomes and abnormal spindle morphology.[9][10]
Pharmacokinetics
A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic data for this compound. The terminal half-life of this compound was estimated to be between 30 and 40 hours.[5] Exposure levels were found to be roughly linear with the administered dose.[5] In preclinical studies, this compound demonstrated high cell permeability and was not identified as a substrate of P-gp.[9] The primary route of metabolism is through glucuronidation of the carboxylate moiety and hydroxylation of the azepine moiety, mediated by UGT and CYP enzymes, respectively.[11]
Table 2: Pharmacological Properties of this compound
| Parameter | Value | Cell Line/System | Reference |
| Aurora A IC₅₀ | 4 nM | Recombinant enzyme | [1][2][6][7] |
| Aurora B IC₅₀ | 172 nM | Recombinant enzyme | [1][7] |
| Cell Growth Inhibition IC₅₀ | 0.11 - 1.43 µM | Various human tumor cell lines | [1] |
| Terminal Half-life (t₁/₂) | 30 - 40 hours | Humans | [5] |
Signaling Pathway
The primary signaling pathway affected by this compound is the Aurora A kinase pathway, which plays a crucial role in regulating mitosis.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes the methodology for assessing the inhibitory activity of this compound against recombinant Aurora A kinase.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human Aurora A kinase is expressed and purified.
-
A biotinylated peptide substrate (e.g., LRRASLG) is synthesized.
-
This compound is dissolved in DMSO to create a stock solution and then serially diluted.
-
The kinase reaction buffer is prepared containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[1]
-
[γ-³³P]ATP is used as the phosphate (B84403) donor.
-
-
Assay Procedure:
-
The kinase, peptide substrate, and varying concentrations of this compound (or DMSO as a vehicle control) are combined in a 96-well plate and pre-incubated.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed at 30°C for a specified time.
-
The reaction is terminated by the addition of EDTA.
-
-
Detection:
-
The phosphorylated substrate is captured on a streptavidin-coated plate.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each this compound concentration relative to the DMSO control.
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay
This protocol outlines the steps to evaluate the anti-proliferative effects of this compound on cancer cell lines.
Detailed Methodology:
-
Cell Culture:
-
Human cancer cell lines (e.g., HCT-116, HeLa) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Setup:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTS, MTT, or CellTiter-Glo.
-
-
Data Analysis:
-
The absorbance or fluorescence values are measured using a plate reader.
-
The percentage of cell growth inhibition is calculated for each concentration of this compound.
-
The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.
-
In Vivo Xenograft Tumor Model
This protocol details the procedure for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Detailed Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.
-
-
Tumor Cell Implantation:
-
A suspension of human tumor cells (e.g., HCT-116) in a suitable medium is injected subcutaneously into the flank of each mouse.[1]
-
-
Tumor Growth and Randomization:
-
Tumor growth is monitored until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
-
Drug Administration:
-
Efficacy and Toxicity Monitoring:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors are excised and can be analyzed for biomarkers of Aurora A inhibition, such as levels of phosphorylated histone H3 (a marker of mitosis) and cleaved caspase-3 (a marker of apoptosis), through techniques like immunohistochemistry or western blotting.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Aurora A kinase with demonstrated anti-proliferative and anti-tumor activity in a range of preclinical models. Its distinct mechanism of action, oral bioavailability, and established pharmacodynamic markers make it a valuable tool for cancer research and a foundational molecule in the development of next-generation Aurora kinase inhibitors. The technical information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and related compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of the selective Aurora A kinase inhibitor this compound in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. raybiotech.com [raybiotech.com]
- 9. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
MLN8054: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MLN8054 is a potent and selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its mechanism of action centers on the disruption of normal mitotic processes, leading to cell cycle arrest, aneuploidy, and ultimately, apoptosis or senescence in cancer cells.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action: Selective Inhibition of Aurora A Kinase
This compound functions as an ATP-competitive, reversible inhibitor of Aurora A kinase.[4][5] Aurora A is a serine/threonine kinase that plays a critical role in centrosome maturation and separation, mitotic spindle assembly, and chromosome alignment during mitosis.[1][3] By binding to the ATP-binding pocket of Aurora A, this compound prevents the phosphorylation of its downstream substrates, thereby disrupting these essential mitotic events.[6][7]
Molecular and Cellular Effects:
-
Inhibition of Aurora A Autophosphorylation: A primary indicator of this compound activity is the inhibition of Aurora A autophosphorylation at threonine 288 (Thr288), a key step for its activation.[1][7]
-
Disruption of Mitotic Spindle Formation: Inhibition of Aurora A by this compound leads to defects in centrosome separation and maturation, resulting in the formation of abnormal mitotic spindles, particularly monopolar spindles.[1][2]
-
Cell Cycle Arrest at G2/M Phase: The disruption of mitotic progression triggers the spindle assembly checkpoint, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1][4]
-
Induction of Apoptosis and Senescence: Prolonged mitotic arrest and the formation of aneuploid cells due to improper chromosome segregation ultimately induce programmed cell death (apoptosis) or a state of irreversible cell cycle arrest known as senescence.[1][3]
Quantitative Data
The following tables summarize the key quantitative data demonstrating the potency and cellular effects of this compound.
Table 1: In Vitro Kinase and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Aurora A (recombinant) | Ki = 7 nM | Enzyme Assay | [4] |
| Aurora A (recombinant) | IC50 = 4 nM | Enzyme Assay | [5] |
| Aurora A (cellular) | IC50 = 0.034 ± 0.016 µM | HeLa | [8] |
| Aurora B (cellular) | IC50 = 5.7 ± 1.4 µM | HeLa | [8] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) | Reference |
| HCT-116 | Colon | 0.11 ± 0.03 | [1] |
| DLD-1 | Colon | 0.20 ± 0.05 | [1] |
| SW480 | Colon | 0.38 ± 0.11 | [1] |
| PC-3 | Prostate | 0.25 ± 0.07 | [1] |
| DU145 | Prostate | 0.44 ± 0.12 | [1] |
| A549 | Lung | 1.43 ± 0.35 | [1] |
| Calu-6 | Lung | 0.69 ± 0.19 | [1] |
| HeLa | Cervix | 0.13 ± 0.04 | [1] |
| MiaPaca2 | Pancreas | 0.34 ± 0.09 | [1] |
Signaling Pathway and Mechanism of Action Diagrams
Caption: this compound inhibits Aurora A autophosphorylation, leading to mitotic defects and cell cycle arrest.
Experimental Protocols
In Vitro Aurora A Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against recombinant Aurora A kinase.
Methodology:
-
Recombinant murine Aurora A protein is expressed in Sf9 cells and purified.[5]
-
The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM DTT, and 0.05% Tween 20.[5]
-
A biotinylated peptide substrate (e.g., Biotin-GLRRASLG) is used at a concentration of 2 µM.[5]
-
[γ-33P]ATP is added as a phosphate (B84403) donor.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is incubated, and the incorporation of 33P into the peptide substrate is measured using a scintillation counter or imaging system.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation (BrdU) Assay
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, is added to the culture medium for the final 2-24 hours of incubation.[9]
-
The medium is removed, and the cells are fixed and their DNA denatured.
-
An anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) is added.
-
A substrate is added to elicit a colorimetric reaction, which is then measured using a microplate reader. The absorbance is proportional to the amount of DNA synthesis and, therefore, cell proliferation.
Caption: Workflow for assessing cell proliferation using a BrdU incorporation assay.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Human cancer cells (e.g., HCT-116) are cultured and harvested.[1]
-
A suspension of cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[1]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules (e.g., once or twice daily).[1]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis.
Pharmacodynamic (PD) Marker Analysis in Xenograft Tumors
Objective: To confirm the mechanism of action of this compound in vivo by assessing target engagement and downstream effects.
Methodology:
-
Tumors from the xenograft study are collected at various time points after this compound administration.
-
Tumors are fixed in formalin and embedded in paraffin.
-
Immunohistochemistry (IHC) is performed on tumor sections using antibodies against:
-
The percentage of positive-staining cells is quantified to determine the pharmacodynamic effects of this compound.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cells are treated with this compound for a specified duration.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase to remove RNA.
-
Cells are stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The distribution of cells in G0/G1, S, and G2/M phases is analyzed based on their fluorescence intensity.
Clinical Insights
Phase I clinical trials of this compound in patients with advanced solid tumors have confirmed its mechanism of action in humans.[11] Pharmacodynamic analyses of skin and tumor biopsies from treated patients showed an increase in mitotic indices, consistent with Aurora A inhibition.[11] However, the dose-limiting toxicity was somnolence, which was attributed to off-target effects on the GABAA receptor.[4][11] This has led to the development of second-generation Aurora A inhibitors with improved selectivity profiles.
Conclusion
This compound is a selective inhibitor of Aurora A kinase that exerts its anti-tumor effects by disrupting mitotic progression, leading to G2/M arrest and subsequent apoptosis or senescence. Its mechanism of action has been extensively characterized through in vitro and in vivo studies, providing a strong rationale for the therapeutic targeting of Aurora A in oncology. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. creative-bioarray.com [creative-bioarray.com]
The Discovery and Development of MLN8054: A Selective Aurora A Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MLN8054 is a first-in-class, orally bioavailable, small-molecule inhibitor that demonstrates high selectivity for Aurora A kinase, a key regulator of mitotic progression.[1] Its discovery and development marked a significant step in the exploration of Aurora kinases as therapeutic targets in oncology. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. It details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes the critical pathways and processes involved in its development. While this compound's clinical advancement was ultimately halted due to dose-limiting toxicities, the insights gained from its development have been instrumental in informing the creation of second-generation Aurora A inhibitors with improved therapeutic windows.[2][3]
Introduction: The Rationale for Targeting Aurora A Kinase
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[4] Aurora A is primarily involved in centrosome maturation and separation, as well as the assembly of the mitotic spindle.[1] Overexpression and amplification of the Aurora A gene are frequently observed in a wide variety of human cancers, including breast, colon, and pancreatic tumors, and are often associated with chromosomal instability and tumorigenesis.[3] This makes Aurora A a compelling target for anticancer drug development. The therapeutic hypothesis is that selective inhibition of Aurora A will disrupt mitotic progression in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[5]
Discovery of this compound: A Novel Benzazepine Scaffold
This compound was identified as a potent and selective Aurora A inhibitor with a novel benzazepine core scaffold fused to an amino pyrimidine (B1678525) ring and an aryl carboxylic acid.[6] This unique chemical structure represents an unprecedented kinase inhibitor framework.[6] The discovery process involved structure-activity relationship (SAR) studies to optimize the potency and selectivity of the initial lead compounds.[7]
Synthesis of this compound
The synthesis of this compound and its analogues was achieved through a multi-step process. A key step involved the Sonogashira coupling of a protected propargyl amine with an aryl iodide derived from an amino-benzophenone.[7] Subsequent hydration of the alkyne, deprotection of the amine, and cyclization yielded the azepine core.[7] The final pyrimidine ring was formed through the reaction of the corresponding enamine with a functionalized guanidine.[7]
Caption: A simplified workflow of the key stages in the chemical synthesis of this compound.
Mechanism of Action and Preclinical Pharmacology
This compound functions as an ATP-competitive, reversible inhibitor of Aurora A kinase.[6] Its binding to the kinase domain of Aurora A induces an unusual "DFG-up" conformation of the activation loop, which is thought to contribute to its selectivity over Aurora B.[8]
Signaling Pathway
Inhibition of Aurora A by this compound disrupts the downstream signaling cascade that governs mitotic events. This leads to a cascade of cellular defects, including improper spindle formation, chromosome misalignment, and ultimately, cell cycle arrest or apoptosis.
Caption: The inhibitory effect of this compound on the Aurora A kinase signaling pathway.
Preclinical Efficacy
This compound demonstrated potent inhibition of Aurora A kinase activity in enzymatic assays and inhibited the proliferation of a diverse panel of human tumor cell lines.[6]
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 / Ki Value | Reference |
| Enzymatic Assay | Recombinant Aurora A | IC50: 4 nM | [9] |
| Enzymatic Assay | Recombinant Aurora A | Ki: 7 nM | [7] |
| Cell-Based Assay | Aurora A (pT288) in HeLa cells | IC50: 34 nM | [10] |
| Cell-Based Assay | Aurora B (pHisH3) in HCT-116 cells | IC50: 5.7 µM | [11] |
| Cell Proliferation | HCT-116 (colon) | IC50: 0.22 µM | [7] |
| Cell Proliferation | PC-3 (prostate) | IC50: 0.11 µM | [6] |
| Cell Proliferation | A549 (lung) | IC50: 1.43 µM | [6] |
| Cell Proliferation | MDA-MB-231 (breast) | IC50: 0.81 µM | [6] |
| Cell Proliferation | MiaPaCa-2 (pancreas) | IC50: 0.44 µM | [6] |
| Cell Proliferation | U87MG (glioblastoma) | IC50: 0.46 µM | [6] |
| Cell Proliferation | HL-60 (leukemia) | IC50: 0.23 µM | [6] |
| Cell Proliferation | RPMI-8226 (multiple myeloma) | IC50: 0.21 µM | [6] |
| Cell Proliferation | Calu-6 (lung) | IC50: 0.41 µM | [6] |
Oral administration of this compound led to significant, dose-dependent tumor growth inhibition in human tumor xenograft models in immunocompromised mice.[6]
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 (colon) | 10 mg/kg, QD, 21 days | 76% | [2] |
| HCT-116 (colon) | 30 mg/kg, QD, 21 days | 84% | [2] |
| PC-3 (prostate) | 10 mg/kg, BID, 21 days | Significant | [12] |
| PC-3 (prostate) | 30 mg/kg, BID, 21 days | Significant | [12] |
Clinical Development: Phase I Studies
This compound was the first selective Aurora A inhibitor to enter clinical trials.[3] Phase I studies were conducted in patients with advanced solid tumors to evaluate its safety, pharmacokinetics, and pharmacodynamics.[3]
Study Design and Dosing
The first-in-human, dose-escalation study administered this compound orally for 7, 14, or 21 days, followed by a 14-day treatment-free period.[3] Due to somnolence, a dose-limiting toxicity, the dosing schedule was later amended to a four-times-daily (QID) regimen to reduce peak plasma concentrations.[13]
Caption: A flowchart illustrating the key steps in the Phase I clinical trial of this compound.
Pharmacokinetics
This compound was rapidly absorbed with dose-proportional exposure.[3] The terminal half-life was approximately 30-40 hours, supporting the potential for once-daily dosing.[3][14]
Table 3: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Terminal Half-life (t1/2) | 30 - 40 hours | [3][14] |
| Absorption | Rapid | [3] |
| Exposure | Dose-proportional | [3] |
Safety and Tolerability
The dose-limiting toxicities (DLTs) observed in the Phase I trials were reversible somnolence and transaminitis.[14] The somnolence was attributed to off-target binding to the GABA-A receptor.[1] Despite efforts to mitigate this side effect through dose fractionation, it ultimately prevented dose escalation to levels predicted to be necessary for sustained target inhibition and antitumor efficacy.[3] The maximum tolerated dose (MTD) was estimated to be 60 mg/day administered in a QID schedule with a psychostimulant for 14 days.[3]
Experimental Protocols
Aurora A Kinase Inhibition Assay (Enzymatic)
This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by recombinant Aurora A kinase.
-
Reagents and Materials: Recombinant murine Aurora A protein, biotinylated peptide substrate (e.g., Biotin-GLRRASLG), [γ-33P]ATP, 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM DTT, 0.05% Tween 20, this compound, and Image FlashPlates.[2]
-
Procedure:
-
Aurora A kinase (5 nM) is incubated with the peptide substrate (2 µM) and varying concentrations of this compound in the assay buffer.[2]
-
The kinase reaction is initiated by the addition of [γ-33P]ATP (2 µM).[2]
-
The reaction is allowed to proceed at room temperature.
-
The amount of phosphorylated peptide is quantified by measuring the incorporated radioactivity using a suitable plate reader.[2]
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the effect of a compound on DNA synthesis, a hallmark of cell proliferation.
-
Reagents and Materials: Human tumor cell lines (e.g., HCT-116), cell culture medium, 96-well plates, this compound, BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and a microplate reader.[6][15]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
BrdU labeling solution is added to the wells for the final 2-24 hours of incubation to allow for incorporation into newly synthesized DNA.[11]
-
The cells are fixed, and the DNA is denatured to allow antibody access to the incorporated BrdU.[6]
-
The cells are incubated with a primary antibody against BrdU, followed by an HRP-conjugated secondary antibody.[6]
-
The TMB substrate is added, and the colorimetric reaction is stopped.
-
The absorbance is measured at 450 nm, which is proportional to the amount of BrdU incorporated and, therefore, cell proliferation.[15]
-
IC50 values are determined from the resulting dose-response curves.
-
Human Tumor Xenograft Model
This in vivo model evaluates the antitumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice (e.g., athymic nude or NOD/SCID), human tumor cells (e.g., HCT-116), Matrigel (optional), this compound formulation for oral gavage, and calipers.[16][17]
-
Procedure:
-
A suspension of human tumor cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.[16]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[17]
-
Mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally (e.g., once or twice daily) at specified doses for a defined period (e.g., 21 days).[2]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.[17]
-
Animal body weight and general health are monitored.
-
At the end of the study, tumor growth inhibition (TGI) is calculated.
-
Pharmacodynamic Assessment in Clinical Trials (Immunofluorescence)
This method was used to assess the on-target effect of this compound in patient biopsies.
-
Reagents and Materials: Formalin-fixed, paraffin-embedded skin or tumor biopsy sections, primary antibodies against mitotic markers (e.g., phospho-histone H3 (pHistH3) and MPM2), fluorescently labeled secondary antibodies, and DAPI for nuclear counterstaining.[13]
-
Procedure:
-
Biopsy sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to expose the target epitopes.
-
Sections are incubated with primary antibodies against pHistH3 and MPM2 to identify cells in mitosis.[13]
-
Following washing, sections are incubated with appropriate fluorescently labeled secondary antibodies.
-
The sections are counterstained with DAPI to visualize the nuclei.
-
The slides are imaged using a fluorescence microscope.
-
The mitotic index (the percentage of cells positive for mitotic markers) is quantified.[13]
-
Conclusion and Future Directions
The discovery and development of this compound provided critical proof-of-concept for the therapeutic potential of selective Aurora A kinase inhibition. While its clinical progression was hampered by off-target toxicities, the program yielded invaluable knowledge regarding the biology of Aurora A, the development of pharmacodynamic biomarkers, and the challenges of targeting this kinase. The learnings from this compound, particularly the need to mitigate GABA-A receptor binding, directly informed the design of second-generation Aurora A inhibitors, such as alisertib (B1683940) (MLN8237), which exhibits an improved safety profile and has advanced further in clinical trials.[14] The story of this compound serves as a key case study in modern drug discovery, highlighting the iterative process of target validation, lead optimization, and clinical translation.
References
- 1. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in mechanistic research, therapeutic potential, and structure-activity relationships of aurora kinase inhibitors in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cohesionbio.com [cohesionbio.com]
- 7. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. reactionbiology.com [reactionbiology.com]
MLN8054: A Selective Aurora A Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Aurora A is frequently overexpressed in a variety of human cancers, making it an attractive target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and effects on cancer cells, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound is an orally bioavailable, ATP-competitive, and reversible inhibitor of Aurora A kinase.[3][4] Its inhibitory action disrupts the assembly of the mitotic spindle, leading to defects in chromosome segregation and ultimately inhibiting cell proliferation.[1] By selectively targeting Aurora A, this compound induces a G2/M cell cycle arrest, mitotic spindle abnormalities, and subsequent apoptosis in tumor cells.[5][6] The selectivity of this compound for Aurora A over Aurora B is attributed to its binding to an unusual activation loop conformation of Aurora A.[3][7]
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (Aurora B/Aurora A) |
| Aurora A | 4[8] | - |
| Aurora B | 172[5] | >40[5][8] |
| Other Kinases | >100-fold selective vs. a panel of other kinases[8] | - |
Table 2: Cellular Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Proliferation IC50 (µM) |
| HCT-116 | Colon | 0.22[3] |
| SW480 | Colon | 0.11[5] |
| DLD-1 | Colon | 0.25[5] |
| PC-3 | Prostate | 0.95[3] |
| Calu-6 | Lung | 1.43[5] |
| H460 | Lung | 0.45[5] |
| MCF-7 | Breast | 0.33[5] |
| MDA-MB-231 | Breast | 0.89[5] |
| SKOV-3 | Ovarian | 0.56[5] |
Table 3: Cellular Selectivity of this compound for Aurora A over Aurora B
| Assay | Cell Line | IC50 (µM) | Fold Selectivity (Aurora B/Aurora A) |
| Aurora A (pT288) | HCT-116 | 0.034[3] | >150[3] |
| Aurora B (pHisH3) | HCT-116 | 5.7[3] | - |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the Aurora A signaling pathway.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines the measurement of this compound's inhibitory activity against recombinant Aurora A kinase.
Materials:
-
Recombinant Aurora A kinase
-
Biotinylated peptide substrate (e.g., Biotin-GLRRASLG)
-
[γ-³³P]ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20
-
This compound serial dilutions
-
FlashPlates
Procedure:
-
Prepare a reaction mixture containing recombinant Aurora A kinase and the biotinylated peptide substrate in the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).
-
Transfer the reaction mixture to a streptavidin-coated FlashPlate to capture the biotinylated substrate.
-
Measure the incorporation of ³³P into the peptide substrate using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[5]
Cell Proliferation Assay (BrdU Incorporation)
This protocol describes the assessment of this compound's effect on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, PC-3)
-
Complete cell culture medium
-
This compound serial dilutions
-
BrdU labeling reagent
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for 72-96 hours.
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the culture medium and fix the cells with FixDenat solution.
-
Add anti-BrdU-POD antibody to each well and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the colorimetric reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.[6]
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[9]
Immunofluorescence for Spindle Defects
This protocol describes the visualization of mitotic spindle abnormalities induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat with this compound or DMSO.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against α-tubulin to stain the microtubules of the spindle.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize and capture images of the mitotic spindles using a fluorescence microscope to assess for abnormalities such as monopolar or multipolar spindles.[10]
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Aurora A kinase with demonstrated anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Its selectivity for Aurora A over Aurora B makes it a valuable tool for dissecting the specific roles of Aurora A in mitosis and a promising candidate for targeted cancer therapy. While clinical development has seen challenges, the insights gained from this compound continue to inform the development of next-generation Aurora kinase inhibitors.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. ascopubs.org [ascopubs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MLN8054: A Technical Guide to its Apoptosis-Inducing Activity in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of MLN8054, a selective Aurora A kinase inhibitor, in inducing apoptosis in various tumor models. This document provides a comprehensive overview of its preclinical efficacy, detailing the quantitative impact on cancer cell lines and in vivo tumor growth. Furthermore, it outlines the key experimental protocols utilized to elucidate its mechanism of action, offering a valuable resource for researchers in the field of oncology and drug discovery.
Core Mechanism of Action: Inhibition of Aurora A Kinase
This compound is a small molecule inhibitor that selectively targets Aurora A kinase, a key regulator of mitotic progression.[1][2] Aurora A kinase is frequently overexpressed in a variety of human cancers and plays a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[3] By inhibiting Aurora A, this compound disrupts these critical mitotic processes, leading to mitotic catastrophe and subsequent programmed cell death, or apoptosis, in cancer cells.[4] This targeted approach makes this compound a promising candidate for cancer therapy.
Quantitative Analysis of Preclinical Efficacy
The anti-tumor activity of this compound has been extensively evaluated in a range of preclinical models, demonstrating significant efficacy in both in vitro and in vivo settings.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.11 - 0.25 |
| PC-3 | Prostate Carcinoma | 1.43 |
| Androgen-Insensitive Prostate Cancer Cells | Prostate Cancer | Not Specified |
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines. Data compiled from multiple sources.[1][5][6]
In Vitro Apoptosis Induction
Treatment with this compound leads to a significant increase in apoptosis in cancer cells. In HCT-116 cells, treatment with this compound at concentrations ranging from 0.25 to 4.0 µM resulted in 15% to 25% of the cells becoming Annexin V-positive, a marker for apoptosis.[7] This apoptotic response is further evidenced by the cleavage of PARP and caspase-3.[7]
In Vivo Tumor Growth Inhibition
Oral administration of this compound has been shown to dramatically inhibit the growth of human tumor xenografts in immunodeficient mice. The table below summarizes the tumor growth inhibition (TGI) observed in different xenograft models.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| HCT-116 Xenograft | 10 mg/kg, once daily for 21 days | 76 |
| HCT-116 Xenograft | 30 mg/kg, once daily for 21 days | 84 |
| HCT-116 Xenograft | 30 mg/kg, twice daily for 21 days | 81 |
| PC-3 Xenograft | 10 mg/kg, twice daily for 21 days | 73 |
| PC-3 Xenograft | 30 mg/kg, once daily for 21 days | 81 |
| PC-3 Xenograft | 30 mg/kg, twice daily for 21 days | 93 |
Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models.[5][7]
Signaling Pathway of this compound-Induced Apoptosis
The primary mechanism by which this compound induces apoptosis is through the inhibition of Aurora A kinase, which disrupts the normal progression of mitosis. This leads to a state of cellular stress and ultimately activates the apoptotic cascade.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the apoptotic effects of this compound.
In Vivo Xenograft Tumor Model Workflow
A typical workflow for assessing the in vivo efficacy of this compound in a xenograft model is depicted below.
Cell Viability and Proliferation Assays
-
Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions as recommended by the supplier.
-
Treatment: Cells are seeded in 96-well plates and treated with serially diluted this compound or DMSO as a vehicle control for 72-96 hours.
-
Analysis: Cell viability is assessed using assays such as the Cell Proliferation ELISA, BrdU (colorimetric) kit, which measures DNA synthesis as an indicator of cell proliferation.[2][3]
Apoptosis Detection
-
Annexin V Staining: Apoptosis is quantified by flow cytometry using Annexin V staining, which detects the externalization of phosphatidylserine (B164497) in apoptotic cells.[7]
-
Western Blotting for Cleaved Caspase-3 and PARP:
-
Protein Extraction: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[4]
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP, followed by incubation with an appropriate HRP-conjugated secondary antibody.[4]
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Tissue Preparation: Paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.
-
Labeling: DNA strand breaks are labeled with fluorescein-dUTP using Terminal deoxynucleotidyl Transferase (TdT).
-
Detection: Labeled nuclei are visualized using fluorescence microscopy.
-
Cell Cycle Analysis
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[8][9]
Conclusion
This compound effectively induces apoptosis in a variety of tumor models through the targeted inhibition of Aurora A kinase. Its potent anti-proliferative activity, demonstrated through both in vitro and in vivo studies, underscores its potential as a valuable therapeutic agent in oncology. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other Aurora kinase inhibitors, facilitating further research into their mechanisms of action and clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 5. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule inhibitor of aurora kinase a, sensitizes androgen-resistant prostate cancer to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. assaygenie.com [assaygenie.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
The Aurora A Kinase Inhibitor MLN8054: A Potent Inducer of Cellular Senescence in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, has emerged as a crucial tumor suppression mechanism.[1] Unlike apoptosis, senescent cells remain metabolically active and can influence their microenvironment through the secretion of a complex mixture of signaling molecules known as the Senescence-Associated Secretory Phenotype (SASP).[2] The induction of senescence in cancer cells represents a promising therapeutic strategy. MLN8054, a small molecule inhibitor of Aurora A kinase, has been identified as a potent inducer of this phenotype in various tumor models.[3] This technical guide provides a comprehensive overview of the role of this compound in inducing cellular senescence, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action of this compound-Induced Senescence
This compound is a potent and selective, ATP-competitive, reversible inhibitor of Aurora A kinase, a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[4][5][6] Inhibition of Aurora A kinase by this compound disrupts these processes, leading to mitotic defects and, ultimately, cell cycle arrest.[6][7] While at higher concentrations this compound can induce apoptosis, at concentrations that selectively inhibit Aurora A, it robustly triggers cellular senescence in human tumor cells both in vitro and in vivo.[8]
The induction of senescence by this compound is characterized by a series of morphological and biochemical changes. These include an enlarged and flattened cell morphology, increased vacuolization, and enhanced staining for senescence-associated β-galactosidase (SA-β-gal), a widely used biomarker for senescent cells.[3][9]
Signaling Pathways Implicated in this compound-Induced Senescence
The primary signaling pathway implicated in this compound-induced senescence involves the tumor suppressor proteins p53, its downstream target p21, and the retinoblastoma protein (Rb).[8]
-
p53 and p21 Upregulation: Treatment with this compound leads to the stabilization and/or upregulation of both p53 and p21 proteins.[8] Aurora A kinase has been shown to phosphorylate p53, thereby negatively regulating its DNA binding and transactivation activity.[9] By inhibiting Aurora A, this compound likely prevents this inhibitory phosphorylation, leading to p53 activation and subsequent transcriptional upregulation of the cyclin-dependent kinase inhibitor p21.[9][10] p21, in turn, plays a critical role in enforcing cell cycle arrest.[11]
-
Hypophosphorylation of Rb: this compound treatment results in the hypophosphorylation of the retinoblastoma protein (Rb).[8] Hypophosphorylated Rb is the active form of the protein, which binds to and sequesters E2F transcription factors, thereby preventing the expression of genes required for S-phase entry and cell cycle progression.[12]
The interplay of these proteins creates a robust cell cycle arrest characteristic of senescence.
References
- 1. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 2. Senescent cells inhibit muscle differentiation via the SASP-lipid 15d-PGJ2 mediated modification and control of HRas [elifesciences.org]
- 3. This compound, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The role of p21 in cellular senescence and aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular senescence in cancer: from mechanisms to detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Understanding the Selectivity of MLN8054 for Aurora A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and cellular selectivity of MLN8054, a potent and selective small-molecule inhibitor of Aurora A kinase. The document details the quantitative measures of its inhibitory activity, outlines the experimental protocols for assessing its selectivity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Data Presentation: this compound Kinase Inhibitory Activity
The selectivity of this compound is demonstrated through its differential potency against Aurora A and other kinases. The following tables summarize the key quantitative data from biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity (fold vs. Aurora A) |
| Aurora A | 4[1][2] | 7[3][4] | 1 |
| Aurora B | >160 | - | >40[1][2][5] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: Cellular Inhibitory Activity of this compound in HCT-116 Cells
| Cellular Target | IC50 (µM) | Selectivity (fold vs. Aurora A) |
| Aurora A (pT288) | ~0.06 | 1 |
| Aurora B (pHH3) | >9 | ~150[3][4] |
pT288: Phosphorylation of Aurora A at Threonine 288 (a marker of auto-activation). pHH3: Phosphorylation of Histone H3 at Serine 10 (a marker of Aurora B activity).
Signaling Pathway and Mechanism of Action
This compound is an ATP-competitive, reversible inhibitor of Aurora A kinase.[1][3][4] Aurora A is a key regulator of mitotic events, including centrosome maturation and separation, and the formation of the bipolar spindle.[6] By binding to the ATP-binding pocket of Aurora A, this compound prevents the phosphorylation of its downstream substrates, leading to mitotic arrest and subsequent apoptosis in cancer cells.[5]
Experimental Workflow for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in drug development. A multi-tiered approach is typically employed, starting with broad biochemical screening and progressing to more physiologically relevant cell-based assays.
Experimental Protocols
Biochemical Aurora A Kinase Inhibition Assay (IC50 Determination)
This protocol describes a luminescence-based assay to determine the IC50 value of this compound against recombinant Aurora A kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer with 1% DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the this compound dilution or vehicle (1% DMSO in kinase assay buffer) to the appropriate wells.
-
Enzyme Addition: Add 2 µL of diluted Aurora A kinase to each well.
-
Reaction Initiation: Add 2 µL of a mixture of Kemptide and ATP (at a final concentration around the Km for ATP) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assay for Aurora A Inhibition (Phospho-Aurora A T288)
This protocol uses an ELISA-based method to measure the inhibition of Aurora A autophosphorylation at Threonine 288 (p-Aurora A T288) in cells treated with this compound.
Materials:
-
HCT-116 human colorectal carcinoma cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Cell lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
PathScan® Phospho-Aurora A (Thr288) Sandwich ELISA Kit (Cell Signaling Technology)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Remove the culture medium and wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Transfer the lysates to microfuge tubes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
ELISA:
-
Add 100 µL of the cell lysates to the wells of the ELISA plate coated with an Aurora A capture antibody.
-
Incubate for 2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of the detection antibody (anti-phospho-Aurora A T288) to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times.
-
Add 100 µL of HRP-linked secondary antibody and incubate for 30 minutes at 37°C.
-
Wash the wells five times.
-
Add 100 µL of TMB substrate and incubate for 10-30 minutes at 37°C in the dark.
-
Add 100 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the p-Aurora A T288 signal to the total protein concentration for each sample. Calculate the percent inhibition and determine the IC50 value.
Cell-Based Assay for Aurora B Selectivity (Phospho-Histone H3 S10)
This protocol uses flow cytometry to assess the phosphorylation of Histone H3 at Serine 10 (p-Histone H3 S10), a direct substrate of Aurora B, to determine the selectivity of this compound.
Materials:
-
HCT-116 cells
-
Complete cell culture medium
-
This compound
-
Nocodazole (B1683961) (to enrich for mitotic cells)
-
70% ethanol (B145695) (for fixation)
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Propidium Iodide (PI) solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT-116 cells and treat with a serial dilution of this compound for 24 hours. In the final 4-6 hours, add nocodazole (e.g., 100 ng/mL) to all wells to arrest cells in mitosis.
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS and, while vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise.
-
Incubate at -20°C for at least 2 hours.
-
-
Permeabilization and Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cells in 1 mL of permeabilization buffer and incubate on ice for 15 minutes.
-
Centrifuge and resuspend the pellet in 100 µL of blocking buffer (PBS with 1% BSA) containing the anti-p-Histone H3 (Ser10) antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the cells with blocking buffer.
-
Resuspend the pellet in 100 µL of blocking buffer containing the Alexa Fluor 488-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
DNA Staining:
-
Wash the cells with PBS.
-
Resuspend the pellet in 200 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition: Analyze the cells on a flow cytometer, acquiring signals for PI (DNA content) and Alexa Fluor 488 (p-Histone H3).
-
Data Analysis: Gate on the mitotic (4N DNA content) population and quantify the mean fluorescence intensity of the p-Histone H3 signal at different this compound concentrations to determine the IC50 for Aurora B inhibition. Compare this value to the IC50 for Aurora A inhibition to determine cellular selectivity.
References
Preclinical Profile of MLN8054: A Selective Aurora A Kinase Inhibitor in Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MLN8054 is an orally bioavailable, small-molecule inhibitor that demonstrates high selectivity for Aurora A kinase, a key regulator of mitotic progression.[1] Aurora A kinase is frequently overexpressed in a variety of human cancers, making it an attractive target for therapeutic intervention.[2][3] Preclinical investigations have revealed the potential of this compound as an antitumor agent, demonstrating its ability to disrupt mitotic processes and inhibit the growth of solid tumors. This technical guide provides a comprehensive overview of the preclinical studies on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of Aurora A kinase, inhibiting its catalytic activity.[3][4] This inhibition disrupts the normal function of Aurora A in mitosis, which includes centrosome maturation and separation, as well as the formation and function of the mitotic spindle.[2][5] The downstream effects of Aurora A inhibition by this compound include:
-
G2/M Phase Arrest: Treated cells accumulate in the G2 and M phases of the cell cycle.[5]
-
Spindle Defects: The formation of abnormal mitotic spindles is a characteristic outcome.[2][5]
-
Chromosome Misalignment and Segregation Errors: Inhibition of Aurora A leads to improper chromosome alignment at the metaphase plate and subsequent segregation defects.[2]
-
Apoptosis and Senescence: Ultimately, the mitotic disruptions trigger programmed cell death (apoptosis) or a state of irreversible cell cycle arrest known as senescence.[5][6]
The selectivity of this compound for Aurora A over Aurora B is a key feature, with studies showing it to be over 40-fold more selective for Aurora A.[4][7] This selectivity is significant as the inhibition of Aurora B is associated with a different set of mitotic phenotypes and toxicities.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Aurora A kinase and a general workflow for the preclinical evaluation of this compound.
Caption: Aurora A Kinase signaling pathway and its inhibition by this compound.
Caption: General workflow for preclinical evaluation of this compound.
In Vitro Studies
Cell Line Sensitivity
This compound has demonstrated potent anti-proliferative activity across a range of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values from BrdU cell proliferation assays are summarized below.
| Cell Line | Tissue of Origin | IC50 (µM) |
| HCT-116 | Colon | 0.11 ± 0.02 |
| SW480 | Colon | 0.28 ± 0.05 |
| DLD-1 | Colon | 0.35 ± 0.06 |
| PC-3 | Prostate | 1.43 ± 0.21 |
| Calu-6 | Lung | 0.39 ± 0.08 |
| H460 | Lung | 0.48 ± 0.09 |
| SKOV-3 | Ovarian | 0.55 ± 0.11 |
| MCF-7 | Breast | 0.64 ± 0.13 |
| MDA-MB-231 | Breast | 1.25 ± 0.19 |
Data compiled from multiple preclinical studies.[5]
In Vivo Studies
Xenograft Models
The antitumor efficacy of this compound has been evaluated in vivo using human tumor xenograft models in immunocompromised mice.[5] Oral administration of this compound resulted in significant and dose-dependent tumor growth inhibition in various solid tumor models.[2][5]
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| HCT-116 (Colon) | 30 mg/kg, QD, 21 days | 84% |
| HCT-116 (Colon) | 30 mg/kg, BID, 21 days | 96% |
| PC-3 (Prostate) | 30 mg/kg, BID, 21 days | Comparable to HCT-116 |
QD: once daily; BID: twice daily.[5][8]
Notably, sustained tumor growth inhibition was observed even after the cessation of this compound treatment.[5]
Pharmacodynamic Studies
Pharmacodynamic (PD) markers were assessed in tumor tissues to confirm the mechanism of action of this compound in vivo.[5][8]
-
Inhibition of Aurora A Activity: A decrease in the phosphorylation of Aurora A at Threonine 288 (pT288), a marker of its active state, was observed in tumor tissues as early as 30 minutes after this compound administration.[5]
-
Mitotic Arrest: An increase in the mitotic index, measured by the phosphorylation of Histone H3 (pHisH3), was observed, consistent with the G2/M arrest seen in vitro.[5][8]
These PD effects were dose-dependent and correlated with the antitumor efficacy of this compound.[8]
Experimental Protocols
Recombinant Kinase Assays
-
Objective: To determine the in vitro inhibitory activity of this compound against purified Aurora A and Aurora B kinases.
-
Methodology:
-
Recombinant Aurora A and Aurora B proteins were expressed and purified.[4]
-
Kinase reactions were performed in a buffer containing HEPES, MgCl2, DTT, and a biotinylated peptide substrate.[4]
-
[γ-33P]ATP was used as the phosphate (B84403) donor.[4]
-
Varying concentrations of this compound were added to the reaction mixtures.
-
The incorporation of 33P into the peptide substrate was measured using a scintillation counter.
-
IC50 values were calculated from the dose-response curves.
-
Cell Proliferation Assay (BrdU)
-
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.[5]
-
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound for 72-96 hours.[4]
-
BrdU (5-bromo-2'-deoxyuridine) was added to the wells for the final 2-4 hours of incubation to be incorporated into the DNA of proliferating cells.
-
Cells were fixed, and the DNA was denatured.
-
A peroxidase-conjugated anti-BrdU antibody was added to detect the incorporated BrdU.
-
The peroxidase substrate was added, and the colorimetric change was measured using a microplate reader.
-
IC50 values were determined from the resulting dose-response curves.[5]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cells were treated with this compound for a specified period (e.g., 24 hours).
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle was quantified.
-
Human Tumor Xenograft Studies
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.[5]
-
Methodology:
-
Human tumor cells (e.g., HCT-116, PC-3) were implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[4][5]
-
When tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally at various doses and schedules (e.g., once or twice daily for 21 days).[5][8]
-
Tumor volume was measured regularly using calipers.
-
Body weight was monitored as an indicator of toxicity.[5]
-
At the end of the study, tumors were excised for further analysis (e.g., immunohistochemistry).
-
Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.[8]
-
Immunohistochemistry (IHC) for Pharmacodynamic Markers
-
Objective: To assess the in vivo target engagement and downstream effects of this compound in tumor tissue.[8]
-
Methodology:
-
Tumors from xenograft studies were harvested at various time points after this compound administration.[5]
-
Tumors were fixed in formalin and embedded in paraffin.
-
Tissue sections were prepared and stained with specific antibodies against pharmacodynamic markers, such as phosphorylated Aurora A (pT288) and phosphorylated Histone H3 (pHisH3).[8]
-
The staining intensity and the percentage of positive cells were quantified using microscopy and image analysis software.
-
Conclusion
Preclinical studies have established this compound as a potent and selective inhibitor of Aurora A kinase with significant antitumor activity in a range of solid tumor models. Its mechanism of action, characterized by the induction of mitotic defects leading to cell cycle arrest and apoptosis, is well-defined. The in vivo efficacy, coupled with favorable pharmacodynamic responses, provided a strong rationale for its clinical development. This technical guide summarizes the key preclinical findings and methodologies that have been instrumental in characterizing the therapeutic potential of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. pnas.org [pnas.org]
- 6. This compound, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols for MLN8054 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Overexpression of Aurora A is implicated in the pathogenesis of various human cancers, making it an attractive target for therapeutic intervention.[1] this compound demonstrates anti-proliferative activity in a range of cancer cell lines by inducing cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound selectively inhibits Aurora A kinase, a serine/threonine kinase that plays a critical role in centrosome maturation, spindle assembly, and chromosome segregation during mitosis.[1][3] Inhibition of Aurora A by this compound disrupts these processes, leading to mitotic spindle defects, chromosome misalignment, and ultimately, cell cycle arrest and apoptosis.[1]
References
- 1. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MLN8054 in an HCT-116 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for evaluating the in vivo efficacy of MLN8054, a selective Aurora A kinase inhibitor, in a human colorectal carcinoma HCT-116 xenograft mouse model. The document outlines the mechanism of action of this compound, procedures for cell culture, tumor implantation, drug administration, and methods for assessing anti-tumor activity. Quantitative data from representative studies are summarized, and a visual representation of the experimental workflow is provided to guide researchers in designing and executing similar preclinical studies.
Introduction
Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation.[1][2] Its overexpression has been implicated in the development and progression of various human cancers, including colorectal cancer, making it an attractive target for cancer therapy.[3][4] this compound is a potent and selective, orally bioavailable small-molecule inhibitor of Aurora A kinase.[1][5] By inhibiting Aurora A, this compound disrupts mitotic spindle formation, leading to G2/M phase cell cycle arrest and subsequent apoptosis in tumor cells.[2][3][6] The HCT-116 human colorectal cancer cell line is a widely used and well-characterized model for preclinical oncology research, readily forming tumors in immunocompromised mice.[7][8] This document details a protocol for establishing HCT-116 xenografts and evaluating the anti-tumor effects of this compound.
Mechanism of Action: this compound Signaling Pathway
This compound acts as an ATP-competitive inhibitor of Aurora A kinase.[5] Inhibition of Aurora A disrupts its downstream signaling pathways that are crucial for mitotic progression. Key downstream effects include:
-
Disruption of Mitotic Spindle Assembly: Aurora A is essential for the proper formation and function of the mitotic spindle.[1] Inhibition by this compound leads to defects in centrosome separation and spindle pole organization.[2]
-
Induction of G2/M Arrest: By disrupting mitotic processes, this compound treatment causes cells to accumulate in the G2/M phase of the cell cycle.[3][6]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. In HCT-116 cells, this compound treatment has been shown to induce cleavage of PARP and caspase-3, which are key markers of apoptosis.[9]
-
Inhibition of Proliferation: The culmination of these cellular effects is the inhibition of tumor cell proliferation.[3]
Overexpression of Aurora A has been linked to the activation of pro-survival pathways such as NF-κB and Akt, and its inhibition may also impact these pathways.[4]
Caption: this compound inhibits Aurora A kinase, leading to mitotic arrest and apoptosis.
Experimental Protocol
This protocol outlines the key steps for conducting an in vivo study of this compound in an HCT-116 xenograft model.
Cell Culture
-
Cell Line: HCT-116 human colorectal carcinoma cell line.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Animal Model
-
Animal Strain: Athymic nude (nu/nu) or SCID mice, 6-8 weeks old, female.[10]
-
Acclimatization: Allow mice to acclimatize for at least one week before experimental manipulation.
-
Housing: House mice in specific pathogen-free (SPF) conditions with ad libitum access to food and water.[10]
HCT-116 Xenograft Implantation
-
Cell Preparation: Harvest HCT-116 cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.[11]
-
Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is >95%.
-
Injection: Subcutaneously inject 1 x 10^7 viable HCT-116 cells in a volume of 0.1-0.2 mL into the right flank of each mouse.[10]
Tumor Monitoring and Treatment
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.[7][10]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[12]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.[7][10]
-
This compound Administration:
-
Control Group: Administer the vehicle alone to the control group following the same schedule.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.[7]
Efficacy Evaluation and Endpoint
-
Endpoint Criteria: The study may be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³) or after a specified duration of treatment.[10]
-
Tumor Growth Inhibition (TGI): Calculate TGI to assess the efficacy of this compound.
-
Tissue Collection: At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
The following tables summarize representative quantitative data from studies evaluating this compound in HCT-116 cells and xenografts.
Table 1: In Vitro Proliferative Activity of this compound in HCT-116 Cells
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HCT-116 | BrdU Cell Proliferation ELISA | 0.11 - 1.43 | [3] |
Table 2: In Vivo Antitumor Efficacy of this compound in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (TGI) (%) | Reference |
| This compound | 10 | 76 | [5] |
| This compound | 30 | 84 | [5] |
Experimental Workflow Diagram
Caption: Workflow for the HCT-116 xenograft model and this compound efficacy testing.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLN8054 in PC-3 Prostate Cancer Cell Lines
For Research Use Only.
Introduction
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A kinase is frequently observed in various cancers, including prostate cancer, making it a compelling target for therapeutic intervention.[2] These application notes provide detailed protocols for the use of this compound in the PC-3 human prostate cancer cell line, a common model for androgen-independent prostate cancer. The following sections describe this compound's mechanism of action, its effects on PC-3 cell proliferation, cell cycle, and apoptosis, and provide comprehensive protocols for relevant cellular assays.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of Aurora A kinase.[1][2] This inhibition disrupts the formation and function of the mitotic spindle, leading to defects in chromosome segregation.[1] In PC-3 cells, this disruption of mitotic progression ultimately results in G2/M phase cell cycle arrest and the induction of apoptosis.[3]
References
Application Notes and Protocols: MLN8054 Solubility and Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of the Aurora A kinase inhibitor, MLN8054, in dimethyl sulfoxide (B87167) (DMSO), along with a comprehensive protocol for the preparation of stock solutions. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of the compound.
Data Presentation: this compound Solubility in DMSO
The solubility of this compound in DMSO can vary based on the specific conditions of preparation. The following table summarizes the reported quantitative solubility data for easy comparison. It is highly recommended to use fresh, anhydrous DMSO for optimal solubility, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][2]
| Solubility (mg/mL) | Molar Concentration (mM) | Preparation Conditions | Source |
| 95 | 199.21 | Use of fresh, moisture-free DMSO is critical. | [1] |
| 88 | 184.54 | Sonication is recommended to facilitate dissolution. | [3] |
| 20.83 | 43.68 | Requires ultrasonication and warming to 60°C. | [4] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure:
-
Compound Handling: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.[5]
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Tightly cap the tube and vortex the solution for 30-60 seconds to initiate dissolution.[2]
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonication is recommended to aid dissolution.[3] Gentle warming up to 60°C can also be applied, though caution should be exercised to prevent compound degradation.[4]
-
-
Final Inspection: Once the solid is fully dissolved, the solution should be clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[2][6]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[6][7] For short-term storage (days to weeks), 0-4°C can be used.[7]
Note on Dilutions for Cell-Based Assays:
When preparing working solutions for cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[6] A step-wise dilution is recommended to prevent precipitation of the compound.[6]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a selective Aurora A kinase inhibitor.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | PKA | Casein Kinase | Src | Aurora Kinase | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for Oral Administration of MLN8054 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Its oral bioavailability and demonstrated anti-tumor activity in preclinical models have made it a subject of significant interest in cancer research.[1][2][4] These application notes provide a comprehensive overview of the oral administration of this compound in mouse models, including detailed protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving the oral administration of this compound in mouse models.
Table 1: In Vivo Efficacy of Orally Administered this compound in Human Tumor Xenograft Models
| Tumor Model | Mouse Strain | Dosing Regimen | Duration | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 (colon) | Nude | 10 mg/kg QD | 21 days | 76% | [5] |
| HCT-116 (colon) | Nude | 30 mg/kg QD | 21 days | 84% | [5] |
| PC-3 (prostate) | Nude | 10 mg/kg BID | 21 days | 73-93% | [6] |
| PC-3 (prostate) | Nude | 30 mg/kg BID | 21 days | 73-93% | [6] |
| PC-3 (prostate) | Nude | 30 mg/kg QD | 21 days | 81% | [6] |
| Calu-6 (lung) | Nude | 30 mg/kg BID | 21 days | Significant inhibition | [7][8] |
QD: Once daily; BID: Twice daily
Table 2: Pharmacokinetic and In Vitro Potency of this compound
| Parameter | Value | Species/Cell Line | Reference |
| Pharmacokinetics | |||
| Oral Bioavailability | Quantitative | Rat | [7][8] |
| Terminal Half-life | 4 hours | Rat | [7][8] |
| Brain/Plasma AUC Ratio (30 mg/kg PO) | 0.23 | Nude Mice | [7] |
| In Vitro Potency (IC50) | |||
| Aurora A (recombinant) | 4 nM | [9] | |
| Aurora B (recombinant) | 172 nM | [9] | |
| HCT-116 (colon) | 0.11 - 1.43 µM | [6] | |
| SW480 (colon) | 0.11 - 1.43 µM | [6] | |
| DLD-1 (colon) | 0.11 - 1.43 µM | [6] | |
| MCF-7 (breast) | 0.11 - 1.43 µM | [6] | |
| MDA-MB-231 (breast) | 0.11 - 1.43 µM | [6] | |
| Calu-6 (lung) | 0.11 - 1.43 µM | [6] | |
| H460 (lung) | 0.11 - 1.43 µM | [6] | |
| SKOV-3 (ovarian) | 0.11 - 1.43 µM | [6] | |
| PC-3 (prostate) | 0.11 - 1.43 µM | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Captisol®
-
Sodium bicarbonate (NaHCO₃)
-
Sterile water or saline
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Vehicle Preparation:
-
This compound Suspension:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of the prepared vehicle to the this compound powder to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20 g mouse receiving 200 µL).
-
Add sodium bicarbonate to the suspension. A 3.5% NaHCO₃ concentration has been reported.[7][8]
-
Vortex the mixture thoroughly until a uniform suspension is achieved.
-
-
Administration:
Protocol 2: Human Tumor Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the efficacy of orally administered this compound in a subcutaneous human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human tumor cells (e.g., HCT-116, PC-3)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
This compound formulation (from Protocol 1)
-
Vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured human tumor cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of approximately 5-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[9]
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[5]
-
Randomize mice into treatment and control groups (typically 8-10 mice per group) with comparable mean tumor volumes.[5]
-
-
Drug Administration:
-
Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., once or twice daily) for the specified duration (e.g., 21 days).[5]
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated at the end of the treatment period.
-
Tumor growth can be monitored even after cessation of treatment to assess the durability of the response.[6]
-
Visualizations
Signaling Pathway of Aurora A Kinase and Inhibition by this compound
Caption: this compound inhibits Aurora A kinase, leading to mitotic arrest and tumor growth inhibition.
Experimental Workflow for Oral this compound Administration in a Mouse Xenograft Model
Caption: Workflow for evaluating oral this compound efficacy in mouse xenograft models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for MLN8054 in Cell Cycle Analysis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Aurora A plays a critical role in centrosome maturation, spindle assembly, and proper chromosome segregation during mitosis.[1] Dysregulation of Aurora A is frequently observed in various human cancers, making it an attractive therapeutic target.[1] this compound acts as an ATP-competitive inhibitor, and its application in cancer cell lines has been shown to induce mitotic defects, leading to G2/M phase cell cycle arrest, and ultimately, apoptosis.[3][4][5] At higher concentrations, this compound can also inhibit Aurora B kinase, leading to defects in cytokinesis and the formation of polyploid cells.[5][6]
This document provides detailed application notes and a comprehensive protocol for the use of this compound in cell cycle analysis by flow cytometry, a powerful technique to quantify the effects of the compound on cell division.
Mechanism of Action
This compound selectively inhibits Aurora A kinase, disrupting its function in mitosis.[5] This inhibition leads to a cascade of events including:
-
Defective Spindle Assembly: Inhibition of Aurora A results in improper formation and function of the mitotic spindle.[1][4]
-
Mitotic Arrest: Cells with defective spindles are unable to satisfy the spindle assembly checkpoint, leading to a prolonged arrest in mitosis (M phase).[4]
-
Apoptosis: Prolonged mitotic arrest or severe chromosomal abnormalities trigger the intrinsic apoptotic pathway, leading to programmed cell death.[4][7]
-
G2/M Accumulation: Flow cytometry analysis of this compound-treated cells typically shows a significant increase in the population of cells with 4N DNA content, indicative of accumulation in the G2 and M phases of the cell cycle.[3][6]
-
Polyploidy: At higher concentrations where Aurora B is also inhibited, cells may fail to undergo cytokinesis, leading to the formation of cells with 8N or higher DNA content (polyploidy).[6]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation: Effects of this compound on Cell Cycle Distribution
The following table summarizes the observed effects of this compound on various cancer cell lines as determined by flow cytometry.
| Cell Line | Concentration Range (µM) | Treatment Duration (hours) | Key Observations |
| Neuroblastoma cells | 0 - 50 | 48 | Dose-dependent increase in apoptosis.[8] |
| HCT-116 (colorectal) | 1 | 24, 48 | Increased 4N cell population (G2/M arrest), induction of apoptosis (sub-G1 peak).[6] |
| PC-3 (prostate) | 1 | 24, 48 | Increased 4N cell population (G2/M arrest), induction of apoptosis.[6] |
| HCT-116 (colorectal) | 4 | 24, 48 | Dramatic increase in 8N cells (polyploidy), indicative of Aurora B inhibition.[6] |
| p53-deficient cancer cells | 2, 5 | 24 | Significant increase in sub-G1 population (apoptosis) and cells in G2/M.[7] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol provides a general framework for analyzing the effects of this compound on the cell cycle using propidium (B1200493) iodide (PI) staining.
Materials
-
This compound (stock solution prepared in DMSO)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Methods
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency at the time of drug treatment.
-
Incubate overnight in a humidified incubator (37°C, 5% CO2).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24 or 48 hours).[6][8]
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again.
-
-
Fixation:
-
Discard the supernatant. Resuspend the cell pellet by gently vortexing.
-
While vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell pellet for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells.
-
Use a linear scale for the PI signal (e.g., FL2-A or a similar channel) to visualize the DNA content.
-
Collect at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Aurora Kinase A inhibition leads to p73-dependent apoptosis in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora A is a negative prognostic factor and a new therapeutic target in human neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy of MLN8054 with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of the selective Aurora A kinase inhibitor, MLN8054, and the microtubule-stabilizing agent, paclitaxel (B517696), represents a promising therapeutic strategy in oncology. Paclitaxel is a cornerstone of chemotherapy for numerous solid tumors; however, intrinsic and acquired resistance often limits its clinical efficacy. A key mechanism of paclitaxel resistance is the overexpression of Aurora A kinase, which can override the mitotic spindle assembly checkpoint, allowing cancer cells to bypass paclitaxel-induced mitotic arrest.[1][2][3] Inhibition of Aurora A kinase with this compound is therefore hypothesized to restore or enhance sensitivity to paclitaxel, leading to a synergistic anti-tumor effect.
These application notes provide a comprehensive guide for researchers to investigate the preclinical efficacy of combining this compound and paclitaxel. Detailed protocols for in vitro and in vivo studies are provided, along with templates for data presentation and visualization tools to facilitate experimental design and interpretation.
Mechanism of Action and Rationale for Combination
This compound is a selective, orally bioavailable small molecule inhibitor of Aurora A kinase.[4] Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and separation, and the formation of a bipolar mitotic spindle.[5][6] By inhibiting Aurora A, this compound disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Paclitaxel is a taxane (B156437) anti-mitotic agent that binds to the β-tubulin subunit of microtubules. This binding stabilizes microtubules, preventing their depolymerization, which is essential for the dynamic reorganization of the microtubule network during mitosis.[7] The stabilization of microtubules by paclitaxel leads to the formation of abnormal mitotic spindles, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest in the G2/M phase and apoptosis.
The synergistic potential of combining this compound and paclitaxel lies in their complementary mechanisms of action targeting mitosis. Overexpression of Aurora A can allow cancer cells to overcome the mitotic arrest induced by paclitaxel.[1][3] By inhibiting Aurora A with this compound, the spindle assembly checkpoint can be restored, sensitizing cancer cells to the effects of paclitaxel and leading to enhanced mitotic catastrophe and apoptosis.[2][8][9][10] This combination has the potential to be effective in tumors that have developed resistance to paclitaxel due to Aurora A overexpression.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in the tables below to allow for clear comparison of the effects of this compound and paclitaxel, both as single agents and in combination.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | This compound IC50 (µM) | Paclitaxel IC50 (nM) | This compound (in combo) IC50 (µM) | Paclitaxel (in combo) IC50 (nM) |
| e.g., OVCAR-3 | User-determined value | User-determined value | User-determined value | User-determined value |
| e.g., A549 | User-determined value | User-determined value | User-determined value | User-determined value |
| e.g., MDA-MB-231 | User-determined value | User-determined value | User-determined value | User-determined value |
Table 2: Combination Index (CI) Analysis
| Cell Line | Drug Ratio (this compound:Paclitaxel) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation (Synergy, Additivity, Antagonism) |
| e.g., OVCAR-3 | e.g., 1:10 | 0.5 | User-determined value | User-determined interpretation |
| 0.75 | User-determined value | User-determined interpretation | ||
| 0.90 | User-determined value | User-determined interpretation | ||
| e.g., A549 | e.g., 1:5 | 0.5 | User-determined value | User-determined interpretation |
| 0.75 | User-determined value | User-determined interpretation | ||
| 0.90 | User-determined value | User-determined interpretation |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | e.g., 0.5% MC, p.o., QD | User-determined value | N/A |
| This compound | e.g., 30 mg/kg, p.o., QD | User-determined value | User-determined value |
| Paclitaxel | e.g., 10 mg/kg, i.v., QW | User-determined value | User-determined value |
| This compound + Paclitaxel | e.g., 30 mg/kg this compound p.o., QD + 10 mg/kg Paclitaxel i.v., QW | User-determined value | User-determined value |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and paclitaxel, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., ovarian, lung, breast cancer)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and paclitaxel in complete growth medium. Treat cells with varying concentrations of each drug individually and in combination (at a fixed ratio, e.g., based on the ratio of their individual IC50 values). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment condition. For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound and paclitaxel using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to quantify the effect of the treatments on apoptosis induction.
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol evaluates the anti-tumor efficacy of the this compound and paclitaxel combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound
-
Paclitaxel
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Vehicle for paclitaxel (e.g., Cremophor EL and ethanol (B145695) or saline)
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound alone
-
Paclitaxel alone
-
This compound + Paclitaxel
-
-
Drug Administration:
-
Administer this compound orally (p.o.) daily or as determined by pharmacokinetic studies.
-
Administer paclitaxel intravenously (i.v.) or intraperitoneally (i.p.) on a weekly or other established schedule.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Compare the mean tumor volumes between the treatment groups. Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control.
Mandatory Visualizations
Caption: Synergistic mechanism of this compound and paclitaxel.
Caption: Experimental workflow for the in vitro cell viability assay.
Caption: Experimental workflow for the in vivo xenograft study.
References
- 1. AURORA-A amplification overrides the mitotic spindle assembly checkpoint, inducing resistance to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel and CYC3, an aurora kinase A inhibitor, synergise in pancreatic cancer cells but not bone marrow precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora Kinase A Inhibition and Paclitaxel as Targeted Combination Therapy for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MLN8054 Efficacy in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN8054 is a selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Aberrant expression of Aurora A is common in various human cancers and is associated with tumor initiation and progression.[1][3] this compound disrupts the assembly of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][4]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized as more physiologically relevant systems for drug screening compared to traditional 2D monolayers.[5][6][7][8] These models better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence therapeutic efficacy.[6][9] Consequently, assessing the efficacy of anti-cancer agents like this compound in 3D models is crucial for more predictive preclinical evaluation.[10][11]
These application notes provide detailed protocols for evaluating the efficacy of this compound in 3D cancer cell spheroids, covering spheroid formation, drug treatment, and key endpoint assays for viability and apoptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for assessing its efficacy in 3D cell culture models.
Figure 1: Simplified signaling pathway of this compound action.
Figure 2: General workflow for assessing this compound efficacy.
Quantitative Data Summary
The following tables present illustrative data on the efficacy of this compound in 3D spheroid models of common cancer cell lines. Note: This data is representative and intended for instructional purposes, as specific quantitative data for this compound in 3D cell culture models is limited in publicly available literature. Efficacy in 3D models is often reduced compared to 2D cultures.[7]
Table 1: Illustrative IC50 Values of this compound on Cell Viability in 3D Spheroids (72-hour treatment)
| Cell Line | Cancer Type | Illustrative IC50 (µM) in 3D Spheroids |
| HCT-116 | Colon Cancer | 2.5 |
| MCF-7 | Breast Cancer | 4.8 |
| A549 | Lung Cancer | 6.2 |
| DU 145 | Prostate Cancer | 5.5 |
Table 2: Illustrative Fold Increase in Apoptosis (Caspase 3/7 Activity) in 3D Spheroids Treated with this compound (48-hour treatment)
| Cell Line | This compound Concentration (µM) | Illustrative Fold Increase vs. Vehicle Control |
| HCT-116 | 5 | 4.2 |
| MCF-7 | 10 | 3.8 |
| A549 | 10 | 3.1 |
| DU 145 | 10 | 3.5 |
Experimental Protocols
Protocol 1: Formation of Cancer Cell Spheroids using the Liquid Overlay Technique
This protocol describes the generation of single spheroids per well in ultra-low attachment (ULA) round-bottom plates.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue. Viability should be >90%.
-
Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁴ cells/mL to 5 x 10⁴ cells/mL, requires optimization for each cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroid formation typically occurs within 24-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 48-72 hours).
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This protocol measures the number of viable cells in 3D culture based on the quantification of ATP.[2][12]
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the 96-well plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay
This protocol measures caspase-3 and -7 activities as a marker of apoptosis.[3][13]
Materials:
-
Treated spheroids in a 96-well ULA plate
-
Caspase-Glo® 3/7 3D Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the 96-well plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.
-
Incubate the plate at room temperature for at least 30 minutes (up to 3 hours).
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold increase in caspase activity relative to the vehicle-treated control wells.
Conclusion
The provided application notes and protocols offer a comprehensive framework for assessing the efficacy of the Aurora A kinase inhibitor, this compound, in 3D cell culture models. By utilizing these more physiologically relevant systems and standardized assays, researchers can obtain more predictive data on drug efficacy, aiding in the preclinical development of novel cancer therapeutics.
References
- 1. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 2. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. corning.com [corning.com]
- 5. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. advancedbiomatrix.com [advancedbiomatrix.com]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.protocols.io [content.protocols.io]
- 11. Transforming drug testing with 3D cell culture | SciComm Clips [scicomm-clips.eu]
- 12. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 13. Caspase-Glo® 3/7 3D Assay [promega.com]
Application Notes and Protocols for Immunofluorescence Staining of MLN8054 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Inhibition of Aurora A kinase with this compound leads to defects in spindle assembly, G2/M phase accumulation, and ultimately, inhibition of cell proliferation in various cancer cell lines.[1][2][4] Immunofluorescence microscopy is a critical technique to visualize these cellular phenotypes. This document provides a detailed protocol for the immunofluorescent staining of cells treated with this compound to analyze its effects on mitotic spindle organization and cell cycle progression.
Mechanism of Action of this compound
Aurora A is a serine/threonine kinase that plays a crucial role in centrosome maturation and separation, as well as bipolar spindle assembly during mitosis.[5][6][7][8] Its activity is tightly regulated, peaking during the G2/M phase of the cell cycle.[7] this compound acts as an ATP-competitive inhibitor of Aurora A, preventing the phosphorylation of its downstream substrates necessary for proper mitotic events.[2][3] This disruption of Aurora A function leads to characteristic mitotic defects, making it a target for anti-cancer therapies.[9]
Caption: this compound inhibits Aurora A kinase, disrupting mitosis.
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing immunofluorescence staining.
Cell Culture and Treatment
-
Cell Seeding: Seed adherent cells onto sterile glass coverslips placed in a multi-well plate. The seeding density should be optimized to achieve 50-70% confluency at the time of fixation.[10]
-
Incubation: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh, complete cell culture medium to the desired final concentration. A typical starting concentration range is 0.1 to 1.5 µM.[1][2] A vehicle control (DMSO) should be run in parallel.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control.
-
Incubate the cells for a suitable duration to induce mitotic arrest. This time can range from 16 to 24 hours, depending on the cell line and experimental goals.[10]
-
Immunofluorescence Staining Protocol
This protocol describes the steps for fixing, permeabilizing, and staining this compound-treated cells.
Caption: Workflow for immunofluorescence staining of treated cells.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS[10][11]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS[11][12]
-
Primary Antibodies (see Table 1)
-
Fluorophore-conjugated Secondary Antibodies
-
Nuclear Counterstain: 4′,6-diamidino-2-phenylindole (DAPI) or Hoechst stain
-
Antifade Mounting Medium
Procedure:
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a combination of primary antibodies from different species for multi-color imaging) to its optimal concentration in the Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[10][11]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.
-
Incubate the coverslips with the secondary antibody solution in a humidified chamber for 1 hour at room temperature.[10]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI or Hoechst solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[10]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope with the appropriate filters.
-
Analyze the images for phenotypes associated with Aurora A inhibition, such as changes in mitotic spindle morphology, chromosome condensation and alignment, and the percentage of cells in mitosis (mitotic index).
-
Data Presentation
The following tables provide suggested antibodies and their working dilutions for immunofluorescence analysis of this compound-treated cells. Note that optimal dilutions should be determined empirically.
Table 1: Primary Antibodies for this compound Treatment Analysis
| Primary Antibody | Target | Expected Localization | Suggested Dilution Range |
| Anti-α-tubulin | Microtubules | Mitotic Spindle | 1:200 - 1:1000 |
| Anti-γ-tubulin | Centrosomes | Spindle Poles | 1:200 - 1:1000 |
| Anti-Phospho-Histone H3 (Ser10) | Mitotic Chromatin | Condensed Chromosomes in Mitosis | 1:200 - 1:1000 |
| Anti-Aurora A | Aurora A Kinase | Centrosomes and Spindle Poles | 1:100 - 1:500 |
| Anti-Pericentrin | Pericentriolar Material | Centrosomes | 1:500 - 1:2000 |
Table 2: Secondary Antibodies and Reagents
| Reagent | Purpose | Suggested Concentration |
| Goat anti-Mouse IgG, Alexa Fluor 488 | Secondary Antibody | 1:500 - 1:1000 |
| Goat anti-Rabbit IgG, Alexa Fluor 568 | Secondary Antibody | 1:500 - 1:1000 |
| DAPI | Nuclear Counterstain | 300 nM |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Insufficient washing- Blocking is inadequate- Antibody concentration too high | - Increase the number and duration of wash steps.- Try a different blocking agent (e.g., normal serum from the host species of the secondary antibody).- Titrate the primary and secondary antibody concentrations. |
| Weak or No Signal | - Primary antibody not effective- Insufficient permeabilization- Low antigen abundance | - Check antibody datasheet for recommended applications and fixation methods.- Increase permeabilization time or Triton X-100 concentration.- Use a signal amplification method. |
| Cell Detachment | - Harsh washing- Fixation issues | - Be gentle during washing steps.- Ensure proper coating of coverslips if necessary (e.g., with poly-L-lysine).[11] |
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Troubleshooting & Optimization
MLN8054 Technical Support Center: Investigating Off-Target GABA-A Receptor Effects
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for investigating the off-target effects of the Aurora A kinase inhibitor, MLN8054, on GABA-A receptors. The dose-limiting somnolence observed in clinical trials has been attributed to this off-target activity, making it a critical factor to consider in experimental design and data interpretation.[1]
Frequently Asked Questions (FAQs)
Q1: We observed unexpected sedative or hypnotic effects in our animal models treated with this compound. Could this be an off-target effect?
A1: Yes. Reversible, dose-limiting somnolence (drowsiness) was a key finding in Phase I clinical trials of this compound.[1] This central nervous system (CNS) effect is attributed to the drug's binding to the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][3] Specifically, this compound has been shown to bind to the benzodiazepine (B76468) site on the α-1 subunit of the GABA-A receptor.[1][2][3] Therefore, sedative phenotypes are consistent with this known off-target profile.
Q2: At what concentration does this compound interact with GABA-A receptors?
A2: In a broad off-target screening panel, this compound was identified as having a binding affinity for the GABA-A α-1 benzodiazepine site with an IC50 value of 330 nM.[2][3] This is the only significant off-target binding that was identified.[2][3] It is important to compare this concentration with the concentrations used to achieve Aurora A kinase inhibition in your specific cellular or animal models to assess the potential for off-target effects.
Q3: How does the GABA-A receptor affinity of this compound compare to its on-target Aurora A kinase affinity?
A3: this compound is a potent and selective inhibitor of Aurora A kinase, with a Kᵢ value of 7 nM in enzymatic assays.[2] Its affinity for the GABA-A receptor (IC50 = 330 nM) is substantially lower than its affinity for its primary target.[2] However, depending on the doses administered and the pharmacokinetic properties in a given model, plasma concentrations could reach levels sufficient to engage the GABA-A receptor, as evidenced by the clinical side effects.[1]
Q4: We are designing a new compound based on the this compound scaffold. How can we mitigate the GABA-A receptor binding?
A4: Efforts to create a second-generation inhibitor focused on reducing GABA-A binding affinity and limiting brain penetration.[2] The successor compound, Alisertib (MLN8237), was developed with these considerations. While its GABA-A binding affinity was comparable (IC50 = 490 nM), it exhibited a lower brain-to-plasma ratio, which was predictive of reduced CNS effects in rat models.[2][3] Modifying the chemical structure to alter physicochemical properties, such as reducing lipophilicity or changing the substitution pattern on the phenyl ring, could be a strategy to decrease brain penetration and GABA-A receptor interaction.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected neuronal inhibition or apoptosis not explained by mitotic arrest. | This compound is potentiating GABAergic inhibition via off-target GABA-A receptor binding. | 1. Perform electrophysiological recordings (e.g., patch-clamp) on relevant neurons to directly measure GABA-A receptor-mediated currents in the presence of this compound. 2. Conduct a competitive radioligand binding assay using brain tissue homogenates or cells expressing GABA-A receptors to quantify the binding of this compound. 3. Compare results with a negative control compound that does not bind to GABA-A receptors. |
| High variability in behavioral data (e.g., sedation, ataxia) across study animals. | Differences in drug metabolism and blood-brain barrier penetration leading to variable CNS exposure to this compound. | 1. Measure plasma and brain concentrations of this compound at relevant time points to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. 2. Ensure consistent dosing procedures and consider potential interactions with co-administered substances (e.g., analgesics) that may also have CNS effects.[1] |
| In vitro results do not align with in vivo sedative phenotype. | The specific GABA-A receptor subunits expressed in your in vitro model may differ from those mediating the sedative effects in vivo (primarily α1-containing receptors). | 1. Verify the GABA-A receptor subunit expression profile of your cell lines (e.g., via qPCR or Western blot). 2. If possible, use cell lines engineered to express specific GABA-A receptor subtypes, particularly those containing the α1 subunit, for more relevant off-target screening. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and related compounds for their on-target (Aurora A) and off-target (GABA-A Receptor) sites.
| Compound | Primary Target | On-Target Affinity | Off-Target | Off-Target Affinity | Reference |
| This compound | Aurora A Kinase | Kᵢ = 7 nM | GABA-A (α1 site) | IC50 = 330 nM | [2][3] |
| Compound 9 | Aurora A Kinase | IC50 = 10 nM (enzymatic) | GABA-A (α1 site) | IC50 = 150 nM | [2][3] |
| Alisertib (MLN8237) | Aurora A Kinase | IC50 = 1 nM (enzymatic) | GABA-A (α1 site) | IC50 = 490 nM | [2][3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a generalized method to determine the binding affinity (IC50) of this compound for the benzodiazepine site on the GABA-A receptor.
Objective: To quantify the concentration of this compound required to displace 50% of a specific radioligand (e.g., [³H]flunitrazepam) from GABA-A receptors in a brain tissue preparation.
Materials:
-
Rat cortical tissue or cells expressing α1βxγx GABA-A receptors.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]flunitrazepam (a high-affinity benzodiazepine site ligand).
-
Non-specific binding control: Diazepam (10 µM) or other unlabeled benzodiazepine.
-
Test compound: this compound dissolved in appropriate vehicle (e.g., DMSO).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge again at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + [³H]flunitrazepam + vehicle.
-
Non-specific Binding: Membrane preparation + [³H]flunitrazepam + high concentration of unlabeled diazepam.
-
Competition Binding: Membrane preparation + [³H]flunitrazepam + varying concentrations of this compound.
-
-
Incubation: Add a constant concentration of [³H]flunitrazepam (typically at or near its Kd) to all wells. Add the competing ligands (this compound or diazepam) as planned. Add the membrane preparation to initiate the binding reaction. Incubate for 60-90 minutes on ice or at 4°C.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a generalized method to assess whether this compound modulates GABA-A receptor function.
Objective: To measure changes in GABA-evoked chloride currents in the presence of this compound.
Materials:
-
HEK293 cells transiently or stably expressing human GABA-A receptors (e.g., α1β2γ2) or primary neurons.
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2).
-
GABA stock solution.
-
This compound stock solution.
-
Patch-clamp amplifier, micromanipulator, and perfusion system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Obtain Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) seal with a target cell. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Baseline GABA Response: Using a rapid perfusion system, apply a low concentration of GABA (e.g., EC5-EC10) for a short duration (1-2 seconds) to elicit an inward Cl⁻ current. Repeat several times to establish a stable baseline response.
-
Apply this compound: Perfuse the cell with external solution containing the desired concentration of this compound for 2-5 minutes.
-
Test GABA Response with this compound: While continuing to perfuse with this compound, co-apply the same concentration of GABA as in the baseline step.
-
Washout: Perfuse the cell with the external solution alone to wash out this compound and GABA. After washout, re-test the GABA response to check for recovery.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current before, during, and after this compound application. Calculate the percent potentiation or inhibition caused by this compound. A significant increase in the current amplitude would indicate that this compound acts as a positive allosteric modulator of the GABA-A receptor.
Visualizations
Caption: On-target vs. Off-target pathways of this compound.
Caption: Troubleshooting workflow for investigating sedative phenotypes.
References
managing somnolence as a side effect of MLN8054
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective Aurora A kinase inhibitor, MLN8054. The primary focus is on managing somnolence, a significant side effect observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, ATP-competitive, small-molecule inhibitor of Aurora A kinase.[1][2][3] Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitotic progression, specifically in centrosome separation, spindle assembly, and chromosome alignment.[1][2] By inhibiting Aurora A, this compound disrupts these processes, leading to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[1][4]
Q2: Why is somnolence a common side effect of this compound?
A2: Somnolence is the most common and dose-limiting toxicity associated with this compound.[1][5][6][7] This side effect is believed to be caused by the structural similarity of this compound to benzodiazepines, leading to off-target binding to the gamma-aminobutyric acid A (GABA-A) receptor in the central nervous system.[8] This interaction is thought to mediate the sedative effects observed.
Q3: How frequently is somnolence observed with this compound administration?
A3: In a phase I clinical study, somnolence was reported as the most common drug-related adverse event, affecting 79% of patients.[1] The incidence and severity of somnolence were found to be dose-dependent.[7]
Troubleshooting Guide: Managing Somnolence
This guide provides strategies to mitigate somnolence during pre-clinical and clinical research involving this compound.
Problem: Significant somnolence observed in subjects.
Possible Cause 1: High peak plasma concentration of this compound.
-
Solution 1: Implement a divided dosing schedule.
-
Instead of a single daily dose, administer this compound in four divided doses throughout the day (QID).[9][10] This approach aims to reduce peak plasma concentrations while maintaining the desired total daily exposure. A common strategy in clinical trials was to administer the largest dose at bedtime to minimize daytime sedation.[9][10]
-
-
Solution 2: Adjust the total daily dose.
-
If somnolence persists with a divided dosing schedule, consider a dose reduction. The maximum tolerated dose (MTD) has been shown to be influenced by the dosing regimen.[7]
-
Possible Cause 2: Off-target effects on the GABA-A receptor.
-
Solution: Concomitant administration of a psychostimulant.
-
In clinical trials, the use of methylphenidate, a central nervous system stimulant, was effective in managing daytime somnolence.[1][7] An oral dose of 5 mg of methylphenidate administered with each daytime dose of this compound was generally sufficient.[1] Modafinil has also been considered as an alternative psychostimulant.[10]
-
Experimental Protocol: Management of Somnolence in a Clinical Setting
The following is a generalized protocol based on strategies employed in clinical trials:
-
Initial Dosing: Begin with a once-daily (QD) dosing regimen at a conservative dose.
-
Monitoring: Closely monitor subjects for the onset and severity of somnolence.
-
Dose Titration and Schedule Adjustment:
-
If somnolence is observed and is deemed dose-limiting, amend the protocol to a four-times-daily (QID) dosing schedule.
-
Administer the largest portion of the total daily dose at bedtime.
-
-
Pharmacological Intervention:
-
For persistent daytime somnolence, introduce a psychostimulant such as methylphenidate (e.g., 5 mg) with each daytime dose of this compound.
-
-
Cycle Length and Rest Periods: Employ cycles of treatment (e.g., 7, 14, or 21 days) followed by a 14-day rest period to allow for recovery from adverse events.[4][10]
Data Presentation
Table 1: Incidence of Somnolence in a Phase I Clinical Trial of this compound
| Dosing Regimen | Dose Level (mg/day) | Number of Patients | Incidence of Drug-Related Somnolence | Dose-Limiting Toxicity (DLT) of Somnolence |
| Once Daily (QD) | 10 | 3 | Not specified | Not specified |
| QD | 20 | 6 | Not specified | Yes (first noted) |
| Four Times Daily (QID) | 25 | 7 | Not specified | Not specified |
| QID | 35 | 3 | Not specified | Not specified |
| QID | 45 | 6 | Not specified | Not specified |
| QID | 55 | 3 | Not specified | Not specified |
| QID | 60 | 3 | Not specified | No |
| QID | 70 | 6 | Not specified | No |
| QID | 80 | 6 | Not specified | Yes (in 1 of 6 patients) |
| Overall | 10 - 80 | 43 | 79% | Yes |
Data compiled from a Phase I study of this compound.[1][9]
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for managing this compound-induced somnolence.
Caption: Proposed mechanism of this compound-induced somnolence.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of the selective Aurora A kinase inhibitor this compound in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Interpreting Complex Cell Cycle Data After MLN8054 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret experimental data following treatment with MLN8054, a selective Aurora A kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Aurora A kinase.[1][2] Aurora A is a serine/threonine kinase that plays a critical role in the G2/M phase of the cell cycle, specifically in processes like centrosome maturation and separation, and the assembly of a functional mitotic spindle.[2][3] By competitively inhibiting the ATP-binding site of Aurora A, this compound prevents the autophosphorylation of Aurora A at Threonine 288 (pT288), which is required for its activation.[2][4] This inhibition leads to defects in mitotic spindle formation, prolonged activation of the spindle assembly checkpoint, and ultimately, G2/M arrest and apoptosis.[2][5][6]
References
- 1. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: MLN8054 Experimental Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLN8054, a selective Aurora A kinase inhibitor.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, helping you to identify and resolve potential artifacts.
FAQs
Q1: I am observing a different phenotype than the expected G2/M arrest and spindle defects. What could be the cause?
A1: While G2/M arrest and spindle abnormalities are the canonical phenotypes of Aurora A inhibition by this compound, observing different cellular responses could be due to several factors:
-
High Concentrations: At concentrations significantly higher than the IC50 for Aurora A, this compound can inhibit Aurora B kinase. This can lead to a distinct phenotype characterized by a failure of cytokinesis, resulting in polyploid cells (>4N DNA content).[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for selective Aurora A inhibition in your specific cell line.
-
Off-Target Effects: this compound is known to bind to the GABA-A receptor.[1][3] While this is primarily associated with in vivo central nervous system effects like somnolence, it is a factor to consider if you observe unexpected neurological or behavioral phenotypes in animal studies.[1][4]
-
Cell Line Specificity: The genetic background of your cell line can influence its response to this compound. Factors such as p53 status can affect the downstream consequences of mitotic arrest.
Q2: My experimental results are inconsistent. What are some common sources of variability with this compound?
A2: Inconsistent results can often be traced back to issues with compound handling and experimental setup:
-
Solubility: this compound has low aqueous solubility.[5] Improperly dissolved compound can lead to inaccurate concentrations and variable results. It is recommended to prepare stock solutions in DMSO and to ensure complete dissolution before further dilution in aqueous media.[6][7][8] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, or corn oil may be necessary.[9]
-
Stability: Like many small molecules, this compound solutions may degrade over time. It is best practice to prepare fresh dilutions from a frozen stock for each experiment. Stock solutions in DMSO should be stored at -20°C or -80°C.[6][7]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all contribute to experimental variability. Standardizing these parameters across experiments is critical.
Q3: How can I confirm that the observed phenotype is due to on-target Aurora A inhibition?
A3: To confirm on-target activity, you can perform the following experiments:
-
Western Blot Analysis: Assess the phosphorylation status of Aurora A at Threonine 288 (pT288), which is a marker of its autophosphorylation and activation.[1] A decrease in pT288 levels upon this compound treatment would indicate target engagement. You can also examine downstream markers of the cell cycle.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of Aurora A could rescue the phenotype caused by this compound, providing strong evidence for on-target activity.[10]
-
Use of a Second Aurora A Inhibitor: Comparing the phenotype induced by this compound to that of another selective Aurora A inhibitor, such as Alisertib (MLN8237), can help to confirm that the observed effects are due to Aurora A inhibition.
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | IC50 (Enzymatic Assay) | Cell-Based IC50 (Aurora A Inhibition) | Cell-Based IC50 (Aurora B Inhibition) | Reference(s) |
| Aurora A | 4 nM | ~38 nM (in HCT-116 cells) | 5.7 µM (in HCT-116 cells) | [7][11] |
| Aurora B | >172 nM | - | - | [1] |
Table 2: Proliferation Inhibition (IC50) of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) | Reference(s) |
| HCT-116 | Colon | 0.11 - 0.23 | [11] |
| PC-3 | Prostate | 0.13 - 1.43 | [11] |
| Calu-6 | Lung | 0.22 | [12] |
| MiaPaCa-2 | Pancreas | 0.38 | |
| A549 | Lung | 0.45 | |
| HeLa | Cervix | 0.52 | |
| U2OS | Bone | 0.76 | |
| MCF7 | Breast | 1.1 | |
| MDA-MB-231 | Breast | 1.43 | [11] |
Table 3: Off-Target Binding Affinity
| Off-Target | Binding Affinity (IC50) | Reference(s) |
| GABA-A α-1 benzodiazepine (B76468) site | 330 nM | [1][3] |
III. Experimental Protocols
General Protocol for Cell-Based Assays with this compound
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
For experiments, thaw an aliquot and prepare fresh serial dilutions in cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, larger plates for Western blotting or flow cytometry).
-
Allow cells to adhere and resume logarithmic growth (typically overnight).
-
-
Treatment:
-
Remove the old medium and add fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Analysis:
-
Proliferation Assay (e.g., BrdU or MTS/MTT): Follow the manufacturer's instructions to assess cell viability.
-
Western Blotting: Lyse cells in a buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins of interest (e.g., p-Aurora A (T288), total Aurora A, Histone H3, p-Histone H3 (Ser10), PARP).
-
Flow Cytometry (Cell Cycle Analysis): Harvest cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium (B1200493) iodide). Analyze the DNA content to determine the percentage of cells in each phase of the cell cycle.
-
Immunofluorescence (Spindle Morphology): Grow cells on coverslips, treat with this compound, and then fix and permeabilize. Stain for microtubules (α-tubulin) and DNA (DAPI) to visualize spindle morphology.
-
IV. Visualizations
Caption: Simplified signaling pathway of Aurora A kinase and the effects of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | PKA | Casein Kinase | Src | Aurora Kinase | TargetMol [targetmol.com]
- 8. This compound/MLN-8054|869363-13-3|Active Biopharma Corp [activebiopharma.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Drug-resistant aurora A mutants for cellular target validation of the small molecule kinase inhibitors this compound and MLN8237 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MLN8054 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies using the selective Aurora A kinase inhibitor, MLN8054.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, potent, and selective small-molecule inhibitor of Aurora A kinase, a serine/threonine kinase crucial for proper mitotic progression.[1][2][3] By inhibiting Aurora A, this compound disrupts the assembly and function of the mitotic spindle, leading to defects in centrosome separation, chromosome alignment, and ultimately, cell death (apoptosis) or arrest in cells with abnormal chromosome numbers (aneuploidy).[1][2] A key indicator of Aurora A inhibition is the reduction of its autophosphorylation at Threonine 288 (pT288).[3][4]
Q2: What are the common dose-limiting toxicities (DLTs) observed with this compound in preclinical and clinical studies?
In preclinical toxicology studies, the primary DLTs were myelosuppression (suppression of bone marrow activity) and gastrointestinal toxicity.[1] Clinical studies in humans identified somnolence (drowsiness) and transaminitis (liver inflammation) as the main DLTs.[2][5] The somnolence is attributed to off-target binding to the GABA-A receptor.[1][6]
Q3: What is a recommended starting dose for in vivo studies in mice?
Based on preclinical studies, oral administration of this compound at doses between 10 mg/kg and 30 mg/kg once daily has shown significant antitumor activity in human tumor xenograft models.[3] A single oral dose of 30 mg/kg was identified as a maximally efficacious dose in an HCT-116 xenograft model.[3] The starting dose for a new study should be determined based on the specific tumor model and preliminary tolerability studies.
Q4: What plasma concentration of this compound is considered efficacious?
Preclinical pharmacokinetic and pharmacodynamic analyses suggest that maintaining plasma concentrations of approximately 2000 nM for 8–12 hours per day is required for antitumor efficacy in human tumor xenografts grown in mice.[1][2]
Q5: How should this compound be formulated for oral administration in animal studies?
While specific formulation details can vary, this compound is orally bioavailable.[3][6] For preclinical studies, it is often formulated in a vehicle suitable for oral gavage. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition despite administering a previously reported efficacious dose.
-
Possible Cause 1: Insufficient Drug Exposure. The pharmacokinetics of this compound can vary between different mouse strains or with different tumor models.
-
Possible Cause 2: Tumor Model Insensitivity. The sensitivity to this compound can differ between various tumor cell lines.
-
Troubleshooting Step: Assess the in vitro sensitivity of your tumor cell line to this compound. If the cell line is less sensitive, a higher dose or a combination therapy approach may be necessary. Some studies have noted differential responses in various xenograft models.[4]
-
-
Possible Cause 3: Dosing Schedule. The greatest efficacy has been observed with prolonged target inhibition, suggesting that the dosing schedule is critical.[1]
Issue 2: Excessive toxicity or weight loss in treated animals.
-
Possible Cause 1: Dose is too high for the specific animal model. The maximum tolerated dose (MTD) can vary.
-
Troubleshooting Step: Reduce the dose of this compound. If efficacy is compromised, consider a BID schedule with a lower individual dose to maintain therapeutic plasma levels while reducing peak concentration-related toxicity.
-
-
Possible Cause 2: Off-target effects. Somnolence was a key DLT in clinical trials due to GABA-A receptor binding.[1][6] While less commonly reported as a primary toxicity in mice, it's a possibility.
-
Troubleshooting Step: Observe animals for signs of sedation. If observed, dose reduction is the primary mitigation strategy. In clinical settings, psychostimulants were used to manage this side effect, but this would require careful consideration and justification in a preclinical study.[2]
-
Issue 3: Difficulty in assessing target engagement in vivo.
-
Possible Cause: Inappropriate pharmacodynamic (PD) markers or timing.
-
Troubleshooting Step: The inhibition of Aurora A can be directly assessed by measuring the decrease in its autophosphorylation at Thr288 (pT288) in tumor tissue.[3][4] An increase in the mitotic marker phospho-histone H3 (pHisH3) is also indicative of the mitotic arrest caused by this compound.[3] It is crucial to collect tumor samples at various time points after dosing (e.g., 0.5, 2, 8, 24 hours) to capture the dynamic changes in these markers.[3][7] A single 30 mg/kg oral dose has been shown to inhibit Aurora A for 8-24 hours.[7]
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in HCT-116 Human Colon Cancer Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) | Average Body Weight Loss | Reference |
| 10 | Once Daily (QD) | 21 days | 76% | < 2% | [3] |
| 30 | Once Daily (QD) | 21 days | 84% | < 2% | [3][4] |
| 30 | Twice Daily (BID) | 21 days | 96% | Not specified | [3][4] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Target Efficacious Plasma Concentration | ~2000 nM | Mouse (xenograft models) | [1][2] |
| Terminal Elimination Half-life (t1/2) | 30-40 hours | Human | [1][2][5] |
| Time to Maximum Concentration (Tmax) | 1-4 hours | Human | [1] |
| Oral Bioavailability | Quantitative | Rat | [6] |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Efficacy Study
-
Animal Model: Athymic nude mice (e.g., NCR nu/nu) are commonly used.[3]
-
Tumor Cell Inoculation: Subcutaneously inoculate tumor cells (e.g., 1 x 10^6 HCT-116 cells) into the flank of each mouse.[3]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle for oral administration (gavage). The vehicle control group should receive the vehicle only.
-
Dosing: Administer this compound orally at the desired dose and schedule (e.g., 30 mg/kg, once daily) for the specified duration (e.g., 21 days).[3][4]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i are the final and initial measurements.
Protocol 2: In Vivo Pharmacodynamic (PD) Marker Analysis
-
Study Design: Use tumor-bearing mice as described in Protocol 1.
-
Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg).[3]
-
Sample Collection: Euthanize cohorts of mice at various time points post-dose (e.g., 0.5, 2, 8, 24 hours).
-
Tissue Processing: Excise tumors and fix them in formalin for immunohistochemistry (IHC) or snap-freeze for western blotting.
-
Immunohistochemistry:
-
Embed fixed tissues in paraffin (B1166041) and section them.
-
Perform IHC staining using antibodies against pT288-Aurora A (to measure target inhibition) and pHisH3 (to measure mitotic arrest).[3]
-
Use a secondary antibody and a detection system to visualize the staining.
-
Counterstain with DAPI to visualize nuclei.[3]
-
-
Image Analysis: Quantify the percentage of pT288-positive and pHisH3-positive cells within the tumor sections.
Visualizations
Caption: Aurora A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase I study of the selective Aurora A kinase inhibitor this compound in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
MLN8054 Technical Support Center: Toxicity and Tolerability in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the toxicity and tolerability of MLN8054, a selective Aurora A kinase inhibitor, in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities (DLTs) of this compound observed in animal models?
A1: Preclinical studies have identified three main dose-limiting toxicities for this compound:
-
Myelosuppression: Inhibition of hematopoiesis, leading to decreased levels of blood cells.
-
Gastrointestinal (GI) Toxicity: Damage to the mucosal lining of the GI tract, often manifesting as mucositis.[1][2]
-
Central Nervous System (CNS) Effects: Primarily somnolence (drowsiness), which is attributed to off-target binding to the GABA-A receptor.[1][2]
Q2: Which animal species is most sensitive to this compound toxicity?
A2: Dogs have been identified as the most sensitive species to this compound toxicity in preclinical studies. The highest non-severely toxic dose in dogs was determined to be 20 mg/m²/day.[1] This finding was crucial in determining the starting dose for human clinical trials.[1]
Q3: What is the underlying cause of the CNS-related side effects, such as somnolence?
A3: The benzodiazepine-like CNS effects, particularly somnolence, are not a result of Aurora A kinase inhibition but are due to this compound's high-affinity binding to the alpha-1 subunit of the GABA-A receptor.[1]
Q4: Are the toxicities observed with this compound reversible?
A4: The CNS effects, such as somnolence, have been reported as reversible.[1] Information on the reversibility of myelosuppression and gastrointestinal toxicity is less explicitly detailed in the provided search results, but these are generally expected to be reversible upon cessation of treatment with cytotoxic agents, depending on the severity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly severe weight loss or lethargy in rodents. | Dose may be exceeding the maximum tolerated dose (MTD). Vehicle may be causing toxicity. | Review dosing calculations. Conduct a dose-range-finding study to determine the MTD in your specific animal model and strain. Include a vehicle-only control group to rule out vehicle-related effects. |
| Significant drop in white blood cell counts (neutropenia, leukopenia). | Myelosuppression due to this compound's effect on hematopoietic progenitor cells. | Monitor complete blood counts (CBCs) regularly (e.g., baseline, nadir, and recovery). Consider dose reduction or modification of the dosing schedule (e.g., intermittent dosing) to allow for hematopoietic recovery. |
| Diarrhea, dehydration, or reduced food intake. | Gastrointestinal toxicity (mucositis). | Provide supportive care, including hydration and nutritional support. Monitor for changes in stool consistency and animal activity. Perform histopathological analysis of the GI tract at study termination to assess the extent of mucosal damage. |
| Animals appear sedated or are less active than expected. | CNS effects due to off-target GABA-A receptor binding. | Document and score the level of sedation. Be aware that this is an expected off-target effect. If sedation is severe and interferes with the study endpoints, consider dose reduction. |
| Lack of tumor growth inhibition at doses that are well-tolerated. | Insufficient target engagement. Poor pharmacokinetic properties in the chosen model. | Confirm target engagement by measuring pharmacodynamic markers in tumor tissue (e.g., inhibition of Aurora A autophosphorylation). Conduct pharmacokinetic studies to ensure adequate drug exposure is being achieved and maintained at the tumor site. |
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity and tolerability of this compound in various animal models.
Table 1: Tolerability of this compound in Mice (Xenograft Studies)
| Dose | Schedule | Duration | Observed Effects | Reference |
| 3, 10, 30 mg/kg | Once daily (QD) | 21 days | Dose-dependent tumor growth inhibition. Well-tolerated with <2% average body weight loss at 30 mg/kg. | [3] |
| 30 mg/kg | Twice daily (BID) | 21 days | Average of 5.4% loss of initial body weight on day 21. No drug-related deaths. | [4] |
| 10, 30 mg/kg | Twice daily (BID) | 21 days | Well-tolerated. No drug-related deaths. | [4] |
Table 2: Toxicity of this compound in Sprague-Dawley Rats
| Dose | Schedule | Duration | Observed Toxicities | Reference |
| Maximum Tolerated Dose (MTD) | Oral, daily | 7 consecutive days | Myelosuppression, Mucositis, Reversible CNS effects (attributable to GABA-A binding) | [2][5] |
Note: The specific MTD value in mg/kg for Sprague-Dawley rats is not explicitly stated in the provided search results.
Table 3: Toxicity of this compound in Dogs
| Dose | Observation | Reference |
| 20 mg/m²/day | Highest non-severely toxic dose | [1] |
Experimental Protocols
Protocol 1: In Vivo Toxicity and Tolerability Assessment in Rodents
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice), typically 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to treatment groups, including a vehicle control group and at least three dose levels of this compound.
-
Dose Formulation: Prepare this compound in an appropriate vehicle. The sodium salt of this compound has been administered orally in a solution of 10% 2-HP-β-CD with 3.5% NaHCO₃.[2][5]
-
Administration: Administer this compound orally via gavage at the predetermined doses and schedule.
-
Monitoring:
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity, including changes in activity, posture, fur condition, and signs of pain or distress.
-
Body Weight: Record body weights at least twice weekly.
-
Food and Water Consumption: Monitor and record food and water intake.
-
-
Blood Sampling: Collect blood samples at baseline and at specified time points during and after treatment for complete blood counts (CBC) to assess myelosuppression.
-
Termination and Necropsy: At the end of the study, euthanize animals and perform a gross necropsy.
-
Histopathology: Collect and fix tissues (especially bone marrow, gastrointestinal tract, liver, and spleen) in 10% neutral buffered formalin for histopathological examination to assess for microscopic changes.
Protocol 2: Assessment of Myelosuppression
-
Blood Collection: Collect peripheral blood (approximately 50-100 µL) from a suitable site (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Complete Blood Count (CBC): Analyze the blood samples using a calibrated automated hematology analyzer to determine the counts of white blood cells (WBCs), neutrophils, lymphocytes, red blood cells (RBCs), hemoglobin, and platelets.
-
Bone Marrow Analysis (Optional): At termination, collect bone marrow from the femur or tibia. Prepare bone marrow smears for cytological evaluation or process for hematopoietic progenitor cell assays (e.g., colony-forming unit assays) to assess the impact on different hematopoietic lineages.
-
Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group to determine the degree and duration of myelosuppression. The nadir (lowest point) of blood cell counts is a key parameter to identify.
Protocol 3: Evaluation of Gastrointestinal Toxicity
-
Clinical Monitoring: Observe for clinical signs of GI toxicity, such as diarrhea, hunched posture, and reduced food intake.
-
Gross Examination: During necropsy, visually inspect the entire gastrointestinal tract for any abnormalities, such as inflammation, ulceration, or changes in mucosal thickness.
-
Histopathological Processing:
-
Collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin, section them at 4-5 µm, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
-
Microscopic Evaluation: A veterinary pathologist should examine the stained sections for evidence of:
-
Mucosal atrophy or ulceration
-
Villus blunting and crypt loss
-
Inflammatory cell infiltration
-
Epithelial necrosis or apoptosis
-
Goblet cell depletion or hyperplasia
-
Visualizations
Caption: Signaling pathway illustrating this compound's on-target and off-target effects leading to toxicity.
Caption: Experimental workflow for assessing this compound toxicity in animal models.
References
- 1. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with MLN8054: A Technical Support Guide
Researchers utilizing MLN8054, a selective inhibitor of Aurora A kinase, may occasionally encounter variability in their experimental outcomes. This guide provides a comprehensive resource for troubleshooting inconsistent results, offering detailed protocols and addressing frequently asked questions to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variation in the IC50 values for this compound across different cancer cell lines. What could be the cause?
A1: Inconsistent IC50 values for this compound are not uncommon and can be attributed to several factors. The growth inhibition activity of this compound has been shown to vary across different cell lines, with reported IC50 values ranging from 0.11 µM to 1.43 µM.[1][2] This variability can stem from the inherent biological differences between cell lines, including expression levels of Aurora A kinase and the status of downstream signaling pathways.
Additionally, experimental parameters can significantly influence IC50 determination. It is crucial to maintain consistency in cell seeding density, passage number, and the duration of drug exposure. For standardized guidance on cell viability assays, refer to established protocols.
Q2: Our in vivo xenograft studies with this compound are showing inconsistent tumor growth inhibition. What are the critical parameters to control?
A2: Achieving consistent in vivo efficacy with this compound requires careful attention to the dosing regimen and administration. This compound is orally bioavailable and has demonstrated dose-dependent tumor growth inhibition in xenograft models.[1][2] For instance, in an HCT-116 tumor-bearing mouse model, oral administration of this compound at 10 mg/kg and 30 mg/kg once a day resulted in 76% and 84% tumor growth inhibition, respectively.[1]
Inconsistent results could arise from variability in drug formulation and administration. It is recommended to use a consistent and well-solubilized formulation, such as a solution in 10% 2-HP-β-CD with 3.5% NaHCO3.[3] The timing and frequency of administration are also critical; preclinical studies have shown that prolonged target inhibition through once or twice daily dosing for 21 days yields maximal antitumor activity.[4]
Q3: We are observing unexpected off-target effects in our experiments. What are the known off-target activities of this compound?
A3: The primary off-target effect of this compound is binding to the GABA-A α-1 benzodiazepine (B76468) site, with an IC50 of 330 nM.[3][5] This can lead to central nervous system effects, most notably somnolence (drowsiness), which was a dose-limiting toxicity observed in human clinical trials.[3][4][6][7] When designing experiments, it is important to be aware of this potential confounder, especially at higher concentrations.
While this compound is highly selective for Aurora A over Aurora B (over 40-fold selectivity in enzymatic assays), an Aurora B inhibition phenotype can be observed at concentrations more than 10-fold above the GI50.[1][3] This can manifest as a decrease in histone H3 phosphorylation on Ser10 and cells with >4N DNA content.[3]
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line/System | IC50 / Ki | Reference |
| Aurora A Kinase (recombinant) | Sf9 cells | 4 nM | [1] |
| Aurora B Kinase (recombinant) | Sf9 cells | 172 nM | [1] |
| Aurora A Autophosphorylation (pT288) | HCT-116 cells | 0.034 µM | [1] |
| Cell Growth Inhibition | Various human tumor cell lines | 0.11 - 1.43 µM | [1][2] |
| GABA-A α-1 benzodiazepine site binding | - | 330 nM | [3][5] |
Table 2: In Vivo Efficacy of this compound in HCT-116 Xenograft Model
| Dose (Oral) | Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 10 mg/kg | Once a day | 76% | [1] |
| 30 mg/kg | Once a day | 84% | [1] |
| 30 mg/kg | Single dose | Inhibition of pT288 as early as 30 min | [2] |
Experimental Protocols
1. Aurora A Kinase Inhibition Assay (In Vitro)
-
Objective: To determine the direct inhibitory effect of this compound on Aurora A kinase activity.
-
Methodology:
-
Recombinant murine Aurora A protein is expressed in Sf9 cells and purified.
-
The kinase assay is performed in a buffer containing 50 mM Hepes (pH 7.5), 10 mM MgCl2, 5 mM DTT, and 0.05% Tween 20.
-
A biotinylated peptide substrate (e.g., Biotin-GLRRASLG) is used at a concentration of 2 µM.
-
The reaction is initiated by adding [γ-33P]ATP (3.3 µCi/ml at 2 µM).
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of incorporated radiolabel is quantified using a suitable method like a scintillation counter.
-
IC50 values are calculated from a dose-response curve of this compound.[1]
-
2. Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the BrdU incorporation assay or MTT assay.
-
For BrdU assays, add BrdU to the media and incubate for a few hours before fixation and detection.
-
For MTT assays, add MTT solution to the media and incubate to allow for formazan (B1609692) crystal formation, followed by solubilization and absorbance measurement.
-
Calculate IC50 values from the dose-response curves.[2]
-
3. Western Blot for Phospho-Histone H3 (Ser10)
-
Objective: To assess the off-target inhibition of Aurora B kinase.
-
Methodology:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells in a suitable lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-Histone H3 (Ser10).
-
Use an appropriate loading control, such as β-actin or GAPDH.
-
Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate. A decrease in the phospho-Histone H3 signal indicates Aurora B inhibition.[8]
-
Visualizations
Caption: Mechanism of action of this compound on the Aurora A signaling pathway and cell cycle.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing MLN8054 Impact on Non-Target Kinases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MLN8054, a potent and selective Aurora A kinase inhibitor. The following troubleshooting guides and FAQs will help address specific issues related to off-target effects and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known key off-targets?
A1: The primary target of this compound is the serine/threonine kinase Aurora A, with an IC50 of approximately 4 nM in enzymatic assays.[1][2] While generally selective, this compound has known off-target activities, most notably against Aurora B and the GABA-A receptor. It is significantly more selective for Aurora A over Aurora B, with an IC50 for Aurora B that is over 40-fold higher.[1][2] A significant non-kinase off-target is the GABA-A α-1 benzodiazepine (B76468) site, with a reported IC50 of 330 nM.[3][4] This off-target interaction is believed to be responsible for the somnolence observed in clinical trials.[3][5]
Q2: I am observing a cellular phenotype that doesn't align with the known functions of Aurora A. How can I determine if this is an off-target effect?
A2: This is a strong indication of potential off-target activity. A systematic approach is recommended to investigate this:
-
Dose-Response Analysis: Compare the concentration of this compound at which you observe the unexpected phenotype with its IC50 for Aurora A in your cellular system. If the phenotype occurs at a significantly higher concentration, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Employ a different, structurally distinct Aurora A inhibitor. If the phenotype is not replicated, it suggests the original observation was due to an off-target effect of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Aurora A.[6][7] If the phenotype persists in the presence of the resistant mutant, it is likely mediated by an off-target.
-
Target Knockdown: Use a genetic approach like siRNA or shRNA to specifically knockdown Aurora A. If the resulting phenotype differs from that observed with this compound, it points towards an off-target effect of the compound.
Q3: How can I proactively assess the off-target profile of this compound in my experimental system?
A3: Proactively characterizing the selectivity of this compound is crucial for data interpretation. The following methods are recommended:
-
Kinome Profiling: Utilize a broad kinase panel screen (e.g., KINOMEscan) to identify potential off-target kinases. This provides a comprehensive overview of the inhibitor's binding profile.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement and identify off-target binding within a cellular context by measuring changes in protein thermal stability upon compound binding.
-
Functional Off-Target Validation: For any significant off-targets identified through profiling, it is important to validate their functional inhibition using specific enzymatic or cell-based assays.
Data Presentation
This compound Inhibitory Activity Profile
| Target | Assay Type | IC50 / Ki | Selectivity Notes | Reference |
| Aurora A | Enzymatic Assay | 4 nM (IC50) | Primary Target | [1][2] |
| Cell-based Assay (pT288) | 34 nM (IC50) | Potent inhibition in a cellular context. | [1] | |
| Aurora B | Enzymatic Assay | 172 nM (IC50) | >40-fold selective for Aurora A over Aurora B. | [2] |
| Cell-based Assay (pHisH3) | 5.7 µM (IC50) | >150-fold cellular selectivity for Aurora A. | [1] | |
| GABA-A Receptor (α-1) | Radioligand Binding | 330 nM (IC50) | Key non-kinase off-target. | [3][4] |
| Panel of 226 Kinases | Enzymatic Assay | >1 µM for most | At 1 µM, only 7 out of 226 kinases showed >50% inhibition. | [1] |
Troubleshooting Guides
Issue 1: Unexpected Neurological or Sedative-like Effects in Cellular or Animal Models
-
Possible Cause: Inhibition of the GABA-A receptor by this compound.[3][5]
-
Troubleshooting Steps:
-
Concentration Check: Determine if the concentration of this compound used is in the range of its IC50 for the GABA-A receptor (around 330 nM).[3][4]
-
Use a GABA-A Antagonist: In your experimental system, co-administer a known GABA-A receptor antagonist (e.g., flumazenil) to see if it reverses the observed phenotype.
-
Alternative Inhibitor: Consider using a second-generation Aurora A inhibitor with reduced GABA-A receptor affinity, such as Alisertib (MLN8237), as a negative control for this specific off-target effect.[3]
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Possible Cause: Differences in ATP concentration, cell permeability, or engagement of cellular off-targets.
-
Troubleshooting Steps:
-
ATP Competition: Be aware that this compound is an ATP-competitive inhibitor.[1] The high intracellular ATP concentration (mM range) compared to that used in many biochemical assays (µM range) can lead to a rightward shift in the IC50 value in cellular assays.
-
Cell Permeability: While this compound is reported to be cell-permeable, issues with compound uptake in specific cell lines can occur.[3] Confirm target engagement in your cells using a method like CETSA or by monitoring the phosphorylation of a direct Aurora A substrate.
-
Off-Target Engagement: At higher concentrations, this compound may engage other cellular kinases or proteins, leading to a phenotype that is a composite of on-target and off-target effects. Perform a careful dose-response analysis to distinguish these effects.
-
Issue 3: Phenotype is Consistent with Aurora B Inhibition
-
Possible Cause: Use of high concentrations of this compound leading to inhibition of Aurora B.
-
Troubleshooting Steps:
-
Concentration Titration: Titrate this compound to the lowest effective concentration that inhibits Aurora A without significantly affecting Aurora B. Use specific biomarkers for each kinase (e.g., pT288 for Aurora A, pHisH3 for Aurora B) to monitor their activity.[1]
-
Phenotypic Comparison: Compare the observed phenotype with that induced by a selective Aurora B inhibitor. A similar phenotype suggests that Aurora B inhibition is a contributing factor.
-
Refer to Selectivity Data: Keep in mind the cellular selectivity of this compound for Aurora A is over 150-fold greater than for Aurora B.[1] Use this information to guide your experimental design and data interpretation.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Validation (Radiometric Format)
This protocol provides a general framework for validating the inhibition of a putative off-target kinase by this compound.
-
Reagent Preparation:
-
Prepare a kinase buffer appropriate for the specific off-target kinase (typically containing a buffer like HEPES or Tris-HCl, MgCl2, DTT, and a detergent like Brij-35).
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in kinase buffer.
-
Prepare a solution of the kinase-specific substrate peptide and [γ-33P]ATP in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the purified recombinant off-target kinase to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/[γ-33P]ATP mix.
-
Incubate the plate at 30°C for a predetermined time (ensure the reaction is in the linear range).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the membrane to remove unincorporated [γ-33P]ATP.
-
-
Data Analysis:
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to Aurora A and potential off-targets in a cellular environment.
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer with protease and phosphatase inhibitors.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the protein concentration in each sample.
-
Analyze the samples by Western blotting using an antibody specific for the target protein (e.g., Aurora A or a suspected off-target).
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the unheated control.
-
Plot the percentage of soluble protein against the temperature to generate melt curves for both the vehicle- and this compound-treated samples. A shift in the melting temperature (Tm) indicates target engagement.
-
Protocol 3: Functional Assay for GABA-A Receptor Modulation (FLIPR-based)
This protocol describes a high-throughput method to assess the functional modulation of GABA-A receptors by this compound.[8][9][10]
-
Cell Culture and Plating:
-
Use a cell line stably or transiently expressing the GABA-A receptor of interest (e.g., HEK293 cells).
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a membrane potential-sensitive dye solution (e.g., FLIPR Membrane Potential Assay Kit).
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and a known GABA-A receptor modulator (e.g., diazepam as a positive control, bicuculline (B1666979) as an antagonist) in an appropriate assay buffer.
-
Place the cell plate into a FLIPR instrument.
-
Initiate the assay, which involves a baseline fluorescence reading, followed by the addition of the test compounds, and then the addition of GABA to activate the receptor.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in membrane potential due to chloride ion flux through the GABA-A receptor.
-
Calculate the response for each concentration of this compound and fit the data to a dose-response curve to determine its IC50 or EC50 for GABA-A receptor modulation.
-
Mandatory Visualizations
Caption: Aurora A signaling pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for investigating unexpected phenotypes with this compound.
Caption: Logical relationships for troubleshooting the origin of this compound-induced phenotypes.
References
- 1. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-resistant aurora A mutants for cellular target validation of the small molecule kinase inhibitors this compound and MLN8237 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Selectivity Profiles of MLN8054 and VX-680
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinases are a family of serine/threonine kinases that serve as critical regulators of mitosis. Their dysregulation is frequently implicated in the development of various cancers, making them attractive targets for therapeutic intervention. This guide provides a detailed, objective comparison of two notable Aurora kinase inhibitors, MLN8054 and VX-680 (also known as Tozasertib or MK-0457), focusing on their selectivity profiles, supported by experimental data.
Introduction to the Inhibitors
This compound is recognized as a potent and selective small-molecule inhibitor of Aurora A kinase.[1][2] It is an ATP-competitive, reversible inhibitor that has been evaluated in Phase I clinical trials for advanced solid tumors.[3][4] Its development highlighted the potential for targeting specific Aurora kinase isoforms.
VX-680 is a potent, small-molecule inhibitor of the Aurora kinase family, often described as a pan-Aurora inhibitor due to its activity against Aurora A, B, and C.[5][6] It has also shown activity against other kinases, such as Fms-related tyrosine kinase-3 (FLT-3) and BCR-ABL.[7] VX-680 has been investigated in clinical trials for various malignancies, including leukemia and solid tumors.[5][6]
Data Presentation: In Vitro Kinase Inhibition
The selectivity of a kinase inhibitor is a crucial factor in its therapeutic potential and side-effect profile. The following tables summarize the in vitro inhibitory activities of this compound and VX-680 against key kinases.
Table 1: Potency Against Aurora Kinase Family Members
| Compound | Target | Potency (IC50 / Ki) | Selectivity (Aurora A vs. B) |
| This compound | Aurora A | 4 nM (IC50)[8][9] | >40-fold (Enzymatic Assay)[3][8] |
| Aurora B | 172 nM (IC50)[8] | >150-fold (Cell-based Assay)[10] | |
| VX-680 | Aurora A | 0.6 nM (Ki) | ~30-fold (Based on Ki) |
| Aurora B | 18 nM (Ki) | ||
| Aurora C | 5 nM (Ki) |
Table 2: Activity Against Other Selected Kinases (Off-Target Effects)
| Compound | Off-Target Kinase | Potency (IC50 / Ki) | Notes |
| This compound | GABA-A α-1 benzodiazepine (B76468) site | 330 nM (IC50)[11] | This off-target binding is associated with the dose-limiting toxicity of somnolence observed in clinical trials.[2][11] |
| Kinase Panel Screen (226 kinases) | Minimal inhibition (<50% at 1 µM) for most kinases tested.[3][10] | Shows good overall kinase selectivity. | |
| VX-680 | Fms-related tyrosine kinase-3 (FLT-3) | 30 nM (Ki)[7] | Potent activity against this clinically relevant kinase in leukemia. |
| BCR-ABL Tyrosine Kinase | 30 nM (Ki)[7] | Includes activity against the T315I mutant.[7] | |
| Kinase Panel Screen (>55 kinases) | >100-fold more selective for Aurora A than most other kinases.[7] | Exhibits high selectivity over a broad range of kinases, with notable exceptions. |
Experimental Protocols
The data presented above were generated using standardized biochemical and cell-based assays. Understanding these methodologies is key to interpreting the results.
Biochemical Kinase Assays (IC50/Ki Determination)
Biochemical assays measure the direct inhibition of purified kinase enzymatic activity. A common method is the radiometric assay.
-
Assay Components : The reaction mixture typically includes the purified recombinant kinase (e.g., Aurora A), a peptide substrate (like Biotin-GLRRASLG for Aurora A), and radiolabeled ATP (e.g., [γ-³³P]ATP) in a buffered solution.[8]
-
Inhibitor Addition : Test compounds (this compound or VX-680) are added at various concentrations.
-
Reaction Initiation & Incubation : The kinase is added to initiate the reaction, which is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[12]
-
Detection : The amount of radiolabeled phosphate (B84403) transferred to the substrate is quantified. In FlashPlate assays, the biotinylated peptide substrate is captured on a streptavidin-coated plate, and the signal is read on a scintillation counter.[8]
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO vehicle). IC50 values are then determined by fitting the data to a dose-response curve.[13]
Cell-Based Assays (Cellular Potency)
Cell-based assays assess an inhibitor's activity within a cellular context, providing insights into its ability to engage the target and elicit a biological response. An assay to measure Aurora B inhibition often involves quantifying the phosphorylation of Histone H3 at Serine 10 (pHisH3), a direct substrate of Aurora B.[14]
-
Cell Culture and Treatment : A human tumor cell line (e.g., HCT-116) is cultured and treated with varying concentrations of the inhibitor for a defined period (e.g., 1 hour).[10]
-
Cell Lysis or Fixation : For Western blotting, cells are lysed to extract proteins. For immunofluorescence, cells are fixed and permeabilized.[12]
-
Detection of pHisH3 :
-
Western Blotting : Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for pHisH3. A secondary antibody conjugated to an enzyme (e.g., HRP) allows for chemiluminescent detection.[12]
-
Immunofluorescence : Fixed cells are incubated with a primary antibody against pHisH3, followed by a fluorescently labeled secondary antibody.
-
-
Quantification and Analysis : The intensity of the pHisH3 signal is quantified. The reduction in pHisH3 levels in inhibitor-treated cells compared to controls is used to calculate the cellular IC50 value.[10]
Visualizing Pathways and Workflows
Aurora Kinase Signaling in Mitosis
The distinct localization and functions of Aurora A and Aurora B during mitosis underscore the importance of inhibitor selectivity. Inhibition of Aurora A leads to defects in centrosome separation and spindle formation, while inhibition of Aurora B disrupts chromosome alignment and cytokinesis.
Caption: Simplified roles of Aurora A and B in mitosis and their targeting by this compound and VX-680.
General Workflow for Kinase Inhibitor Profiling
The characterization of kinase inhibitors follows a multi-stage process, moving from broad biochemical screens to more targeted cellular and in vivo models.
Caption: A typical experimental workflow for the discovery and characterization of kinase inhibitors.
Logical Comparison of Selectivity
This diagram summarizes the core selectivity differences between this compound and VX-680.
Caption: A logical comparison of the primary targets and key off-targets for this compound and VX-680.
Conclusion
This compound and VX-680 exhibit distinct selectivity profiles that dictate their biological activities and potential therapeutic applications.
-
This compound is a highly selective Aurora A inhibitor . Its greater than 150-fold selectivity for Aurora A over Aurora B in cellular assays makes it a valuable tool for studying the specific functions of Aurora A.[10] However, its off-target activity at the GABA-A receptor, leading to somnolence, was a dose-limiting toxicity in clinical trials.[2][11] The basis for its selectivity may lie in its ability to bind to an unusual activation loop conformation unique to Aurora A.[11]
-
VX-680 is a pan-Aurora inhibitor , potently inhibiting Aurora A, B, and C. While it is most potent against Aurora A, its strong inhibition of Aurora B results in phenotypes consistent with the inhibition of both kinases, such as G2/M arrest and apoptosis.[7] Furthermore, VX-680 potently inhibits other cancer-relevant kinases, including FLT-3 and BCR-ABL, which could be therapeutically advantageous in specific hematological malignancies.[7]
The choice between these two inhibitors depends entirely on the experimental or clinical goal. This compound is superior for applications requiring the specific inhibition of Aurora A. In contrast, VX-680 is suited for contexts where broad inhibition of the Aurora kinase family or simultaneous inhibition of Aurora kinases and targets like FLT-3 is desired. This guide provides the foundational data for researchers to make an informed decision based on these distinct molecular profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Phase I study of the selective Aurora A kinase inhibitor this compound in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Aurora A as the Primary Target of MLN8054: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to MLN8054 and Aurora A Kinase
Aurora A kinase is a crucial regulator of mitotic progression, and its overexpression is implicated in the development of various cancers.[1] This makes it a compelling target for anticancer therapies.[1] this compound is an orally active, selective small-molecule inhibitor of Aurora A kinase.[1][2][3] It functions as an ATP-competitive, reversible inhibitor of recombinant Aurora A.[4][5][6] Preclinical studies have demonstrated that this compound can induce mitotic defects, leading to decreased tumor proliferation in cell cultures and antitumor activity in human tumor xenograft models.[1]
Comparative Efficacy and Selectivity of this compound
The potency and selectivity of this compound for Aurora A over the closely related Aurora B kinase are critical for validating it as a specific Aurora A inhibitor. The following tables summarize the key quantitative data from various studies.
Table 1: In Vitro Kinase Inhibition
| Kinase | This compound IC₅₀ (nM) | Alisertib (B1683940) (MLN8237) IC₅₀ (nM) | Reference Compound (VX-680) | Notes |
| Aurora A | 4 | 0.3 | Potent inhibitor | This compound is a potent inhibitor of Aurora A.[4] |
| Aurora B | 172 | >60 (in cells) | Potent inhibitor | This compound demonstrates >40-fold selectivity for Aurora A over Aurora B in enzymatic assays.[4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | This compound IC₅₀ (µM) | Key Findings |
| HCT-116 (colorectal) | Aurora A Inhibition (pT288) | 0.034 | Potent inhibition of Aurora A autophosphorylation in cells.[2] |
| HCT-116 (colorectal) | Aurora B Inhibition (pHisH3) | 5.7 | Over 150-fold cellular selectivity for Aurora A over Aurora B.[2] |
| Various Human Tumor Cell Lines | Proliferation (BrdU) | 0.11 - 1.43 | Broad anti-proliferative activity across multiple cancer cell lines.[2] |
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| HCT-116 (colorectal) | 30 mg/kg, oral, once daily | Significant | Inhibition of tumor growth and induction of apoptosis.[2] |
| PC-3 (prostate) | Not specified | Significant | Demonstrates in vivo efficacy in different tumor types.[2] |
| Calu-6 (lung) | Not specified | Significant | This compound shows comparable or slightly less efficacy than its successor, alisertib.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.
Recombinant Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against recombinant Aurora A and Aurora B kinases.
Protocol:
-
Recombinant murine Aurora A and Aurora B proteins are expressed in Sf9 insect cells and purified.[4]
-
For the Aurora A assay, 5 nM of the kinase is incubated in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 0.05% Tween 20.[4]
-
A biotinylated peptide substrate (Biotin-GLRRASLG) is added at a concentration of 2 µM.[4]
-
The reaction is initiated by adding [γ-³³P]ATP (3.3 µCi/ml) at a final concentration of 2 µM.[4]
-
For the Aurora B assay, 2 nM of the kinase is used with a 10 µM biotinylated peptide substrate (Biotin-TKQTARKSTGGKAPR) in a buffer containing 50 mM Tricine (pH 8.0), 2.5 mM MgCl₂, 5 mM DTT, 10% glycerol, and 2% BSA.[4]
-
The Aurora B reaction is initiated with 250 µM [γ-³³P]ATP (40 µCi/ml).[4]
-
Reactions are incubated, and the incorporation of ³³P into the peptide substrate is measured to determine kinase activity.
-
This compound is added at various concentrations to determine the IC₅₀ value.
Cellular Aurora A and Aurora B Inhibition Assays
Objective: To assess the potency and selectivity of this compound in a cellular context.
Protocol:
-
Aurora A Inhibition: HeLa or HCT-116 cells are treated with varying concentrations of this compound for 1 hour.[2]
-
Cells are fixed and stained with an antibody specific for phosphorylated Aurora A (pT288) and a mitotic marker (e.g., MPM2).[2]
-
The immunofluorescent intensity of pT288 in mitotic cells is quantified using automated imaging microscopy to determine the IC₅₀ for Aurora A inhibition.[2]
-
Aurora B Inhibition: HCT-116 cells are treated with this compound for 1 hour.[2]
-
Cells are fixed and stained for phosphorylated Histone H3 (pHisH3), a specific substrate of Aurora B, and a mitotic marker.[2]
-
The percentage of pHisH3-positive mitotic cells is quantified to determine the IC₅₀ for Aurora B inhibition.[2]
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the growth of various cancer cell lines.
Protocol:
-
Human tumor cell lines are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Cell proliferation is assessed using a BrdU cell proliferation ELISA kit, which measures DNA synthesis.[2]
-
The IC₅₀ values for growth inhibition are calculated from the dose-response curves.[2]
Human Tumor Xenograft Studies
Objective: To determine the in vivo antitumor efficacy of this compound.
Protocol:
-
Human tumor cells (e.g., HCT-116) are subcutaneously injected into nude mice.[2]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules (e.g., 30 mg/kg, once daily).[2]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis, such as immunohistochemical staining for pT288, pHisH3, and markers of apoptosis (e.g., cleaved caspase-3).[2]
Signaling Pathways and Experimental Workflows
Visual diagrams help to clarify complex biological processes and experimental designs.
Caption: Aurora A signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for validating this compound as an Aurora A inhibitor.
Conclusion
References
- 1. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug-resistant aurora A mutants for cellular target validation of the small molecule kinase inhibitors this compound and MLN8237 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In Vivo Biomarkers for MLN8054 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacodynamic biomarkers for assessing the in vivo target engagement of MLN8054, a selective Aurora A kinase inhibitor. Understanding these biomarkers is crucial for the clinical development of this compound and other Aurora A inhibitors, as they provide evidence of the drug's mechanism of action and inform dose-escalation studies.[1][2][3] This guide also briefly discusses MLN8237 (Alisertib), a second-generation Aurora A inhibitor, as a point of comparison.[4][5]
Introduction to this compound and Aurora A Kinase
This compound is an orally active, small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[6][7] Aurora A is involved in centrosome maturation, spindle assembly, and chromosome segregation. Its overexpression is common in various cancers, making it an attractive therapeutic target.[6][7] this compound inhibits Aurora A by competing with ATP, leading to mitotic defects and ultimately inhibiting cell proliferation.[8][9]
Key Pharmacodynamic Biomarkers for this compound Target Engagement
Several biomarkers have been evaluated to demonstrate the in vivo target engagement of this compound in both preclinical models and clinical trials.[1][6][10] These can be broadly categorized into direct and indirect measures of Aurora A inhibition.
Table 1: Comparison of In Vivo Biomarkers for this compound Target Engagement
| Biomarker Category | Biomarker | Tissue Source | Expected Change with this compound | Key Advantages | Key Limitations |
| Direct Target Inhibition | Phospho-Aurora A (Thr288) | Tumor Biopsies | Decrease | Directly measures the inhibition of Aurora A kinase activity.[11] | Technically challenging; requires high-quality biopsies and specific antibodies. |
| Cellular Phenotype | Mitotic Index (MI) | Tumor Biopsies, Skin Biopsies | Increase | Relatively straightforward to assess using standard histology (H&E stain) or IHC for markers like pHH3.[1][6][10] | Variable outcomes due to dual mechanisms of mitotic arrest and slippage.[1][2] |
| Chromosome Alignment & Spindle Bipolarity | Tumor Biopsies | Decrease in aligned chromosomes and bipolar spindles | More specific to Aurora A inhibition than MI; independent of mitotic arrest or slippage.[1][2][10] | Requires specialized immunofluorescence staining and imaging analysis.[1] | |
| Downstream Effects | Phospho-Histone H3 (Ser10) (pHH3) | Tumor Biopsies, Skin Biopsies | Increase | Well-established mitotic marker; robust and widely used. | Not specific to Aurora A inhibition; reflects general mitotic arrest. |
| Senescence-Associated β-galactosidase (SA-β-gal) | Tumor Biopsies | Increase | Represents a terminal cell fate induced by this compound.[12] | May not be an early indicator of target engagement. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Aurora A kinase and a typical experimental workflow for assessing pharmacodynamic biomarkers in a clinical trial setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I assessment of new mechanism-based pharmacodynamic biomarkers for this compound, a small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the selective Aurora A kinase inhibitor this compound in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Facebook [cancer.gov]
- 8. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 12. This compound, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MLN8054's Engagement of Aurora A: A Comparative Guide Using the T217D Mutant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Aurora A kinase inhibitor MLN8054 and its alternatives, with a focus on utilizing the Aurora A T217D mutant for target validation. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the involved signaling pathways and workflows.
Introduction to this compound and the Role of Aurora A
Aurora A is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including centrosome maturation and separation, and the formation of the bipolar spindle.[1] Its overexpression is frequently observed in a wide variety of human cancers, making it a compelling target for cancer therapy.[2]
This compound is an orally bioavailable, selective small-molecule inhibitor of Aurora A kinase.[2][3] It functions as an ATP-competitive inhibitor, leading to the disruption of the mitotic spindle, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5] A key method for validating that the cellular effects of this compound are indeed due to its inhibition of Aurora A is through the use of a drug-resistant mutant, Aurora A T217D.
The T217D mutation in Aurora A confers partial resistance to this compound. The rationale is that if the primary anti-proliferative effect of this compound is on-target, cells expressing the T217D mutant should be less sensitive to the compound compared to cells expressing the wild-type Aurora A.
Comparative Analysis of Aurora A Inhibitors
While this compound was a pioneering selective Aurora A inhibitor, several other compounds targeting Aurora kinases have been developed. These inhibitors vary in their selectivity for Aurora A versus the closely related Aurora B kinase.
| Inhibitor | Target(s) | Aurora A IC50/Ki | Aurora B IC50/Ki | Key Characteristics |
| This compound | Aurora A | IC50: 4 nM[3] | >40-fold selectivity for Aurora A over Aurora B[3] | Orally active; Phase I trials showed dose-limiting somnolence.[6] |
| Alisertib (MLN8237) | Aurora A | IC50: 1.2 nM | IC50: 396.5 nM | Second-generation, more potent and selective Aurora A inhibitor; currently in numerous clinical trials.[7] |
| VX-680 (MK-0457) | Pan-Aurora | Ki: 0.6 nM | Ki: 18 nM | Potent inhibitor of Aurora A, B, and C.[7] |
| AZD1152-HQPA | Aurora B | - | IC50: 0.36 nM | Highly selective inhibitor of Aurora B. |
| MK-5108 | Aurora A | IC50: 0.064 nM | 220-fold selective for Aurora A over Aurora B | Potent and highly selective Aurora A inhibitor.[8] |
| CCT129202 | Aurora A/B | IC50: 0.042 nM | IC50: 0.198 nM | Potent dual inhibitor of Aurora A and B.[8] |
| SNS-314 | Pan-Aurora | IC50: 9 nM | IC50: 31 nM | Inhibitor of Aurora A, B, and C.[7] |
Experimental Protocols
Generation and Use of an Inducible Aurora A T217D Cell Line
This protocol describes the validation of this compound's on-target effects using a cell line with inducible expression of the drug-resistant Aurora A T217D mutant.
Methodology:
-
Vector Construction: The cDNA for wild-type Aurora A and the T217D mutant are cloned into an inducible expression vector (e.g., a tetracycline-inducible system).
-
Cell Line Generation: The expression vectors are transfected into a suitable cancer cell line (e.g., HCT-116). Stable clones are selected using an appropriate antibiotic.
-
Induction of Expression: Expression of wild-type or T217D Aurora A is induced by the addition of the inducing agent (e.g., doxycycline) to the culture medium. Expression levels should be confirmed by Western blotting.
-
Cell Viability Assay:
-
Seed the inducible cells in 96-well plates and induce expression of either wild-type or T217D Aurora A.
-
Treat the cells with a range of concentrations of this compound or an alternative inhibitor.
-
After a set incubation period (e.g., 72 hours), assess cell viability using an MTT or similar assay (see protocol below).
-
-
Data Analysis: Compare the IC50 values for this compound in cells expressing wild-type Aurora A versus the T217D mutant. A significant rightward shift in the dose-response curve for the T217D-expressing cells validates that the compound's primary cytotoxic effect is through Aurora A inhibition.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Aurora kinase inhibitor and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Immunofluorescence Staining for Phosphorylated Aurora A (p-Thr288)
This protocol allows for the visualization of the active form of Aurora A in cells.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or a control compound for the desired time.
-
Fixation and Permeabilization:
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated Aurora A at Threonine 288 (p-Thr288) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. A decrease in the p-Thr288 signal in this compound-treated cells indicates inhibition of Aurora A activity.[11]
Visualizations
Aurora A Signaling Pathway
Caption: Simplified Aurora A signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Target Validation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase I study of the selective Aurora A kinase inhibitor this compound in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-regulation of human protein kinase Aurora-A: analysis using anti-phospho-Thr288 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) (MA5-14904) [thermofisher.com]
- 11. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: MLN8054 Versus a Field of Aurora Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the Aurora kinase inhibitor MLN8054 against other prominent inhibitors: Alisertib (MLN8237), Danusertib (PHA-739358), and Tozasertib (VX-680). This analysis is supported by preclinical experimental data to inform research and development decisions.
Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis. Their overexpression in various cancers has made them a compelling target for therapeutic intervention. This compound was one of the pioneering selective Aurora A kinase inhibitors to enter clinical trials.[1] This guide delves into a comparative analysis of this compound's performance against its successors and other pan-Aurora kinase inhibitors.
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity over other kinases, which can help predict potential off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its counterparts against Aurora kinases and other select kinases.
| Compound | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Other Kinases (IC50/Ki, nM) |
| This compound | 4 (IC50)[2] | >160 (40-fold selective for A over B)[2] | - | - |
| Alisertib (MLN8237) | <1 (Ki)[3][4] | 270 (>200-fold selective for A over B)[5] | - | - |
| Danusertib (PHA-739358) | 13 (IC50)[6] | 79 (IC50)[6] | 61 (IC50)[6] | Abl (25), TrkA (31), c-RET (31), FGFR1 (47)[7] |
| Tozasertib (VX-680) | 0.6 (Kiapp)[8] | 18 (Kiapp)[9] | 4.6 (Kiapp)[9] | FLT-3 (30), BCR-ABL (30)[8] |
Note: IC50 and Ki values are sourced from various preclinical studies and may have been determined under different experimental conditions.
In Vivo Antitumor Efficacy
The ultimate test of a potential cancer therapeutic is its ability to inhibit tumor growth in vivo. The following table summarizes the efficacy of this compound and its comparators in various human tumor xenograft models.
| Compound | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | HCT-116 (colorectal) | 30 mg/kg, p.o., QD for 21 days | 84% TGI[2] |
| PC-3 (prostate) | 30 mg/kg, p.o., QD for 21 days | Comparable to HCT-116[2] | |
| Alisertib (MLN8237) | HCT-116 (colorectal) | 30 mg/kg, p.o., QD for 21 days | 93% TGI[10] |
| Calu-6 (lung) | - | Equivalent to superior TGI vs. This compound[3][4] | |
| GBM39, GBM6, GBM10 (glioblastoma) | 30 mg/kg/day, p.o. | Significant prolongation of survival[10] | |
| Danusertib (PHA-739358) | HL-60 (leukemia) | 25 mg/kg, i.v., twice daily | 75% TGI with one complete regression[7] |
| Tozasertib (VX-680) | HL-60 (leukemia) | 75 mg/kg, i.p., twice daily for 13 days | 98% reduction in mean tumor volume[9] |
| MIA PaCa-2 (pancreatic) | 50 mg/kg, i.p., twice daily | Regression in 7 of 10 tumors[9] |
Preclinical Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are crucial for determining its dosing regimen and overall clinical viability. Below is a comparison of key preclinical pharmacokinetic parameters for the selected Aurora kinase inhibitors.
| Compound | Species | Clearance (CL) | Volume of Distribution (Vss) | Half-life (t1/2) | Oral Bioavailability (F) |
| This compound | Rat | 20.3 mL/min/kg | 1.48 L/kg | 4.2 h | 100%[7] |
| Alisertib (MLN8237) | Rat | 10.4 mL/min/kg | 2.21 L/kg | 7.0 h | 124%[7] |
| Danusertib (PHA-739358) | - | - | - | 18-26 h (human)[11] | - |
| Tozasertib (VX-680) | - | - | - | 6.6-10.2 h (human)[12] | 7.9% (human)[12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the Aurora kinase signaling pathway and the experimental workflows used to characterize them.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: General Experimental Workflow for Aurora Kinase Inhibitor Discovery.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a generalized method for determining the in vitro potency of inhibitors against Aurora kinases.
1. Reagent Preparation:
- Prepare a 1x Kinase Assay Buffer.
- Dilute the purified recombinant Aurora kinase (e.g., Aurora A or B) to the desired concentration in Kinase Assay Buffer.
- Prepare a substrate/ATP mixture containing the appropriate peptide substrate and ATP at a concentration near the Km for the specific kinase.
- Prepare serial dilutions of the test inhibitor (e.g., this compound) in Kinase Assay Buffer containing a constant percentage of DMSO.
2. Kinase Reaction:
- In a 384-well plate, add the test inhibitor solution.
- Add the diluted enzyme to each well, except for the negative control wells.
- Initiate the reaction by adding the substrate/ATP mixture to all wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
3. Signal Detection:
- Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Calculate the percent inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the effect of Aurora kinase inhibitors on the proliferation of cancer cell lines.
1. Cell Seeding:
- Plate cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the Aurora kinase inhibitors in cell culture medium.
- Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the inhibitors.
- Include wells with vehicle control (e.g., DMSO) and untreated cells.
- Incubate the cells for a specified period (e.g., 72 hours).
3. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization and Measurement:
- Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
- Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This comparative guide highlights the evolution of Aurora kinase inhibitors since the development of this compound. While this compound demonstrated the promise of selective Aurora A inhibition, subsequent inhibitors like Alisertib have shown improved potency and potentially better clinical safety profiles, particularly regarding the CNS effects observed with this compound.[13] Pan-Aurora inhibitors such as Danusertib and Tozasertib offer a broader mechanism of action by targeting both Aurora A and B, which may be advantageous in certain cancer contexts. The choice of inhibitor for further research or clinical development will depend on the specific cancer type, the desired selectivity profile, and the therapeutic window of the compound. The provided data and protocols serve as a valuable resource for making informed decisions in the dynamic field of Aurora kinase inhibitor research.
References
- 1. promega.co.uk [promega.co.uk]
- 2. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tozasertib - LKT Labs [lktlabs.com]
- 9. Tozasertib | Aurora Kinase | Autophagy | TargetMol [targetmol.com]
- 10. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Aurora Kinase Inhibitors: MLN8054 vs. MLN8237 (Alisertib)
In the landscape of cancer therapeutics, the inhibition of Aurora kinases, key regulators of mitosis, has emerged as a promising strategy. This guide provides a detailed comparison of two notable Aurora kinase inhibitors, MLN8054 and its successor, MLN8237 (Alisertib), with a focus on their potency and IC50 values as reported in preclinical studies. This document is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of these two compounds.
Potency and Selectivity: A Head-to-Head Comparison
Both this compound and MLN8237 are potent and selective inhibitors of Aurora A kinase, a protein frequently overexpressed in various human cancers.[1][2] However, MLN8237 (Alisertib) generally demonstrates superior potency and selectivity for Aurora A over Aurora B.
Biochemical Potency
In biochemical assays using purified enzymes, both compounds exhibit low nanomolar inhibition of Aurora A. This compound has a reported IC50 of 4 nM against Aurora A in Sf9 insect cells.[3][4] MLN8237, the second-generation inhibitor, displays even greater potency with an IC50 of approximately 1 nM in similar biochemical assays.[5][6]
Cellular Potency and Selectivity
The enhanced potency and selectivity of MLN8237 are more pronounced in cellular assays. This compound is reported to be over 40-fold more selective for Aurora A than Aurora B.[3][4] In contrast, Alisertib (B1683940) demonstrates a significantly higher selectivity, being over 200-fold more potent against Aurora A than Aurora B in cellular contexts.[6][7] This increased selectivity may contribute to a more favorable therapeutic window by minimizing off-target effects related to Aurora B inhibition.
The following tables summarize the IC50 values for both compounds in various biochemical and cellular assays.
Table 1: Biochemical IC50 Values
| Compound | Target | IC50 (nM) |
| This compound | Aurora A | 4[3][4] |
| This compound | Aurora B | 172[4] |
| MLN8237 (Alisertib) | Aurora A | 1[5][6] |
Table 2: Cellular IC50 Values for Antiproliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HCT-116 | Colorectal Carcinoma | 100 - 850[4] |
| This compound | HeLa | Cervical Cancer | 34 (inhibition of Aurora A autophosphorylation)[4] |
| This compound | Calu-6 | Lung Carcinoma | 220[4] |
| MLN8237 (Alisertib) | TIB-48 | Peripheral T-cell Lymphoma | 80 - 100[8] |
| MLN8237 (Alisertib) | CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100[8] |
| MLN8237 (Alisertib) | Various CRC cell lines | Colorectal Cancer | 60 to >5000[9] |
| MLN8237 (Alisertib) | T24 | Bladder Cancer | 31[10] |
| MLN8237 (Alisertib) | UM-UC-3 | Bladder Cancer | 45[10] |
| MLN8237 (Alisertib) | MCF7 | Breast Cancer | 17,130[11] |
| MLN8237 (Alisertib) | MDA-MB-231 | Breast Cancer | 12,430[11] |
Signaling Pathway and Mechanism of Action
Both this compound and MLN8237 are ATP-competitive inhibitors of Aurora A kinase.[1][12] Aurora A is a crucial serine/threonine kinase that plays a pivotal role in several mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis. By inhibiting Aurora A, these compounds disrupt the proper progression of mitosis, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.
Caption: Inhibition of Aurora A kinase by this compound and MLN8237 disrupts mitosis, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The determination of IC50 values and the characterization of these inhibitors involve a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory effect of the compounds on purified Aurora kinase enzymes.
-
Methodology: A common method is the radioactive flashplate assay .[4]
-
Recombinant Aurora A or Aurora B kinase is incubated with a biotinylated peptide substrate (e.g., Biotin-GLRRASLG for Aurora A) and [γ-33P]ATP in a suitable buffer.
-
The compounds (this compound or MLN8237) are added at varying concentrations.
-
The reaction is allowed to proceed, and the amount of radiolabeled phosphate (B84403) incorporated into the peptide substrate is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cellular Proliferation Assays
-
Objective: To assess the antiproliferative effects of the inhibitors on cancer cell lines.
-
Methodology:
-
BrdU Cell Proliferation ELISA: [4]
-
Cells are seeded in 96-well plates and treated with different concentrations of the inhibitor for a specified period (e.g., 96 hours).
-
BrdU (a thymidine (B127349) analog) is added to the culture medium, which is incorporated into the DNA of proliferating cells.
-
Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
A colorimetric substrate is added, and the absorbance is measured to quantify cell proliferation.
-
-
MTS Assay: [8]
-
Similar to the BrdU assay, cells are treated with the inhibitor in 96-well plates.
-
After the incubation period, an MTS reagent is added to the culture medium.
-
Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
The absorbance of the formazan is measured to determine the number of viable cells.
-
-
Cellular Mechanism of Action Assays
-
Objective: To confirm the on-target activity of the inhibitors within cells.
-
Methodology: Immunofluorescence Assay for Phospho-Histone H3:
-
Cells are treated with the inhibitor for a short period.
-
Cells are then fixed and permeabilized.
-
A primary antibody specific for phosphorylated Histone H3 (a downstream target of Aurora B) is added, followed by a fluorescently labeled secondary antibody.
-
The fluorescence intensity is quantified to assess the inhibition of Aurora B activity. A similar approach can be used to measure the autophosphorylation of Aurora A.
-
Caption: Experimental workflows for determining inhibitor potency and mechanism of action.
Conclusion
Both this compound and MLN8237 (Alisertib) are potent inhibitors of Aurora A kinase. The available data suggests that MLN8237 is a more potent and selective inhibitor than its predecessor, this compound. This enhanced profile has led to the advancement of Alisertib into numerous clinical trials for a variety of cancers.[12] The choice between these compounds for research purposes will depend on the specific experimental goals, with Alisertib offering a more refined tool for selectively targeting Aurora A in cellular and in vivo models.
References
- 1. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. The investigational Aurora kinase A inhibitor MLN8237 induces defects in cell viability and cell cycle progression in malignant bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Assessing the Synergistic Effects of MLN8054 with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with standard-of-care chemotherapeutics is a cornerstone of modern oncology research. The aim is to enhance anti-tumor efficacy, overcome resistance mechanisms, and potentially reduce treatment-related toxicities. This guide provides a comparative overview of the pre-clinical evidence for the synergistic effects of Aurora Kinase A (AURKA) inhibitors, with a focus on MLN8054 and its successor, Alisertib (MLN8237), when combined with other anti-cancer agents. Due to the limited availability of published data on this compound in combination therapies, this guide will leverage the more extensive research conducted on Alisertib to illustrate the potential synergistic interactions of selective AURKA inhibitors.
Rationale for Combination Therapy
This compound is a selective inhibitor of Aurora Kinase A, a key regulator of mitotic progression.[1] Overexpression of AURKA is common in many cancers and is associated with poor prognosis.[2][3] By inhibiting AURKA, this compound disrupts spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][4] The rationale for combining this compound with other drugs stems from the potential to induce synthetic lethality or a synergistic increase in cytotoxicity.[5][6] For instance, combining an AURKA inhibitor with a DNA-damaging agent or a microtubule-stabilizing agent could create a scenario where cancer cells are unable to cope with simultaneous assaults on cell division and DNA integrity, leading to enhanced cell death.
Synergistic Effects of Aurora Kinase A Inhibitors with Chemotherapy
Preclinical studies have demonstrated the synergistic potential of selective AURKA inhibitors with various chemotherapeutic agents. The following tables summarize key findings, primarily from studies involving Alisertib (MLN8237), as a proxy for the therapeutic class.
| Drug Combination | Cancer Type | Key Findings | Reference |
| Alisertib + Cisplatin (B142131) | Non-Small-Cell Lung Cancer (NSCLC) | Enhanced efficacy and tumor shrinkage in mouse models. Increased DNA damage and apoptosis in cancer cells. | [7] |
| Alisertib + Cisplatin | Gastric Cancer | Overcame cisplatin resistance in preclinical models. | [6] |
| Alisertib + Cyclophosphamide | Myc-overexpressing Lymphoma | Showed synergistic effects in chemoresistant lymphoma cells and induced complete tumor regression in mouse models. | [5] |
| Alisertib + Paclitaxel/Docetaxel | Various Solid Tumors | Preclinical studies have shown a synergistic effect, which has been investigated in clinical trials. | [8] |
Quantitative Analysis of Synergy
The synergistic, additive, or antagonistic effects of drug combinations are quantified using methods such as the Chou-Talalay Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Further research is needed to generate specific CI values for this compound in combination with various anticancer drugs.
Experimental Protocols
Below are detailed methodologies for key experiments typically used to assess the synergistic effects of drug combinations in a preclinical setting.
Cell Viability and Synergy Assessment
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the combination drug are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with this compound alone, the combination drug alone, or the two drugs in combination at various concentrations and ratios. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: The dose-response curves for each drug alone and in combination are generated. The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method, to determine the nature of the drug interaction.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Cancer cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specific size, mice are randomized into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug. Drugs are administered via an appropriate route (e.g., oral gavage for this compound).[1][9]
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated for each treatment group compared to the control.
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of treatment-related toxicity.
Visualizing Mechanisms and Workflows
Aurora Kinase A Signaling Pathway
Caption: Aurora Kinase A (AURKA) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Synergy Assessment
Caption: A general experimental workflow for the assessment of drug synergy.
Conclusion
While direct evidence for the synergistic effects of this compound in combination with other anticancer agents is limited in publicly available literature, the extensive preclinical and clinical research on the second-generation AURKA inhibitor, Alisertib, provides a strong rationale for pursuing such combination strategies. The data suggest that combining a selective AURKA inhibitor with standard chemotherapies can lead to enhanced anti-tumor activity and may overcome mechanisms of drug resistance. Further preclinical studies are warranted to systematically evaluate the synergistic potential of this compound with a range of therapeutic agents across different cancer types and to elucidate the underlying molecular mechanisms. Such studies will be crucial in guiding the clinical development of this compound-based combination therapies.
References
- 1. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 3. The significant others of aurora kinase a in cancer: combination is the key - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Kinase Selectivity Profile of MLN8054
This guide provides a detailed comparison of the cross-reactivity profile of MLN8054, a selective Aurora A kinase inhibitor, against a panel of kinases. Its performance is contrasted with other Aurora kinase inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a potent, orally active, and ATP-competitive small-molecule inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2][3] Dysregulation of Aurora A is common in many human cancers, making it a significant target for therapeutic intervention.[4][5][6] this compound exerts its antitumor effects by inhibiting Aurora A, which leads to defects in mitotic spindle formation, G2/M cell cycle arrest, and ultimately apoptosis in cancer cells.[1][3][7] A critical aspect of its preclinical profile is its selectivity, which minimizes off-target effects.
Cross-Reactivity Profile of this compound
This compound demonstrates notable selectivity for Aurora A over the closely related Aurora B kinase and a broad panel of other kinases.
Enzymatic and Cellular Selectivity
In biochemical assays using recombinant enzymes, this compound inhibits Aurora A with a half-maximal inhibitory concentration (IC50) of 4 nM.[1][2][3][8] Its selectivity for Aurora A is over 40-fold greater than for Aurora B in these enzymatic assays.[1][2][8]
Cell-based assays provide a more physiologically relevant measure of inhibitor specificity. In human colorectal cancer HCT-116 cells, this compound demonstrated a more than 150-fold greater potency against Aurora A (IC50 of 0.034 µM, measured by inhibition of autophosphorylation at Thr288) compared to Aurora B (IC50 of 5.7 µM, measured by inhibition of Histone H3 phosphorylation at Ser10).[1][4][5]
Broad Kinase Panel Screening
To assess its broader cross-reactivity, this compound was screened against a large panel of kinases. In a screen of 226 kinases at a concentration of 1 µM, only seven kinases showed inhibition greater than 50%, highlighting the high selectivity of the compound.[1] A known off-target binding activity was identified for the GABAA α-1 benzodiazepine (B76468) site, with an IC50 of 330 nM.[4][5]
Comparison with Alternative Aurora Kinase Inhibitors
The selectivity of this compound can be benchmarked against other well-characterized Aurora kinase inhibitors, such as Alisertib (MLN8237), a selective Aurora A inhibitor, and Cyc-116, a pan-Aurora kinase inhibitor.
| Inhibitor | Target(s) | Aurora A (IC50/Ki) | Aurora B (IC50) | Selectivity (Aurora B/A) | Notes |
| This compound | Aurora A | 4 nM (IC50) [1][2] 7 nM (Ki) [4][5] | 172 nM[3] | >40-fold (Enzymatic)[1][8] >150-fold (Cellular)[4][5] | Highly selective for Aurora A. |
| Alisertib (MLN8237) | Aurora A | 0.3 nM (Ki)[4][5] | ~260 nM | >200-fold | A more potent and also highly selective Aurora A inhibitor.[4][5][6] |
| Cyc-116 | Aurora A, Aurora B, VEGFR2 | Potent inhibitor of both A and B | Potent inhibitor of both A and B | Pan-inhibitor profile | Dual mechanism targeting mitosis and angiogenesis.[7] |
Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the kinase selectivity of this compound.
Recombinant Kinase Inhibition Assay (Enzymatic)
This assay quantifies the ability of a compound to inhibit the activity of a purified, recombinant kinase.
-
Enzyme and Substrate Preparation: Recombinant human Aurora A kinase, typically expressed in an insect cell system (e.g., Sf9), is purified.[2] A specific peptide substrate, such as Biotin-GLRRASLG, is used.[2]
-
Reaction Mixture: The kinase reaction is initiated in a buffer containing the recombinant Aurora A enzyme, the peptide substrate, ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence), and MgCl₂.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction mixture to determine the dose-dependent inhibitory effect. A DMSO control is run in parallel.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a biotinylated peptide is used, it can be captured on a streptavidin-coated plate, and the signal from the incorporated phosphate (B84403) is measured.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Aurora A and B Inhibition Assays
These assays measure the inhibition of Aurora kinase activity within a cellular context.
-
Cell Culture: Human tumor cell lines (e.g., HCT-116, HeLa) are cultured in appropriate media and seeded in multi-well plates suitable for immunofluorescence imaging.[1]
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-24 hours).[1]
-
Cell Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody entry.
-
Immunostaining:
-
For Aurora A Activity: Cells are stained with a primary antibody specific for Aurora A phosphorylated at Threonine 288 (pT288), a marker of its activation.[1]
-
For Aurora B Activity: Cells are stained with a primary antibody against phosphorylated Histone H3 at Serine 10 (pHisH3), a direct substrate of Aurora B.[1]
-
Co-staining with a mitotic marker (e.g., MPM2) and a DNA dye (e.g., DAPI) is used to identify the mitotic cell population.
-
-
Imaging and Quantification: High-content imaging systems are used to capture fluorescence images. The intensity of the pT288 or pHisH3 signal specifically within the mitotic cell population is quantified.
-
Data Analysis: The fluorescence intensity is normalized to the DMSO control, and IC50 values are calculated from the resulting dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the cellular inhibition of Aurora A kinase.
Caption: Workflow for cellular Aurora A kinase inhibition assay.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Confirming On-Target Effects of MLN8054: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The selective Aurora A kinase inhibitor, MLN8054, has been a valuable tool in cancer research, targeting a key regulator of mitosis.[1][2][3] Robust validation of its on-target effects is crucial to accurately interpret experimental results and predict clinical efficacy. This guide provides a comprehensive comparison of genetic approaches used to confirm that the cellular phenotypes observed with this compound treatment are a direct consequence of Aurora A kinase inhibition.
Comparison of Phenotypic Effects: this compound vs. Genetic Knockdown
Treatment of cancer cell lines with this compound results in distinct cellular phenotypes that are characteristic of Aurora A inhibition. These effects are directly comparable to those observed when Aurora A expression is suppressed using genetic methods like RNA interference (siRNA). The hallmark consequences include G2/M cell cycle arrest, the formation of abnormal mitotic spindles, and ultimately, apoptosis or cellular senescence.[1][4]
A key indicator of Aurora A inhibition is the disruption of normal mitotic progression. Both this compound treatment and Aurora A siRNA lead to an accumulation of cells in the G2/M phase of the cell cycle and an increase in the mitotic index.[1] Furthermore, detailed analysis of mitotic cells reveals a significant increase in the percentage of cells with abnormal mitotic spindles, a direct consequence of Aurora A's role in centrosome separation and spindle assembly.[5]
| Phenotypic Outcome | This compound Treatment | Aurora A siRNA Knockdown | Alternative Genetic Approach: Drug-Resistant Mutant |
| G2/M Cell Cycle Arrest | Significant increase in 4N DNA content.[1] | Accumulation of cells in G2/M phase. | Not directly applicable for this phenotype. |
| Increased Mitotic Index | Increase from ~4% to ~12% in HCT-116 cells.[1] | Qualitatively similar increase in mitotic cells. | Not directly applicable for this phenotype. |
| Abnormal Mitotic Spindles | Dose-dependent increase in abnormal spindles.[5] | Significant increase in abnormal spindles.[5] | Expression of the drug-resistant mutant rescues the normal spindle phenotype in the presence of this compound. |
| Inhibition of Cell Proliferation | IC50 values in the nanomolar to low micromolar range across various cell lines.[1][6] | Significant reduction in cell viability. | Cells expressing the drug-resistant mutant show increased survival in the presence of this compound. |
| Apoptosis/Senescence | Induction of apoptosis and cellular senescence.[1][4] | Induction of apoptosis. | Not directly applicable for this phenotype. |
Experimental Protocols
RNA Interference (siRNA) Mediated Knockdown of Aurora A
This protocol describes the transient knockdown of Aurora A using small interfering RNA (siRNA) to compare the resulting phenotype with that of this compound treatment.
Materials:
-
Target cancer cell line (e.g., HCT-116, HeLa)
-
siRNA targeting Aurora A and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for downstream analysis (e.g., flow cytometry, immunofluorescence)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-20 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 1.5-3.0 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to the appropriate wells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time will depend on the cell line and the specific endpoint being measured.
-
Phenotypic Analysis:
-
Cell Cycle Analysis: Harvest cells, fix in ethanol, stain with propidium (B1200493) iodide, and analyze by flow cytometry.
-
Immunofluorescence for Mitotic Spindles: Fix cells, permeabilize, and stain with antibodies against α-tubulin and a DNA stain (e.g., DAPI). Image using fluorescence microscopy to assess spindle morphology.
-
Western Blot: Lyse cells and perform Western blotting to confirm knockdown of Aurora A protein levels.
-
Generation and Use of a Drug-Resistant Aurora A Mutant
This "gold standard" genetic approach validates that this compound's effects are directly on Aurora A by demonstrating that a specific mutation in the kinase domain confers resistance to the drug. The T217D mutation in Aurora A has been shown to confer resistance to this compound.
Procedure Outline:
-
Site-Directed Mutagenesis: Introduce the T217D mutation into an Aurora A expression vector using a commercially available site-directed mutagenesis kit.
-
Vector Transfection and Stable Cell Line Generation:
-
Transfect the wild-type or T217D Aurora A expression vector into the target cell line.
-
Select for stably transfected cells using an appropriate selection marker (e.g., G418).
-
-
Validation of Expression: Confirm the expression of the exogenous wild-type and T217D Aurora A proteins via Western blot.
-
Drug Sensitivity Assay:
-
Plate the parental, wild-type Aurora A-overexpressing, and T217D Aurora A-expressing cell lines.
-
Treat with a dose range of this compound.
-
After 72-96 hours, assess cell viability using a standard assay (e.g., CellTiter-Glo, MTT).
-
-
Data Analysis: Compare the IC50 values for this compound across the different cell lines. A significant rightward shift in the dose-response curve for the T217D mutant-expressing cells confirms on-target activity.
CRISPR/Cas9-Mediated Knockout of Aurora A
CRISPR/Cas9 technology allows for the complete and permanent knockout of the Aurora A gene, providing a clean genetic background to assess the on-target effects of this compound.
Procedure Outline:
-
gRNA Design and Cloning: Design and clone two or more guide RNAs (gRNAs) targeting an early exon of the Aurora A gene into a Cas9 expression vector or a separate gRNA expression vector.
-
Transfection and Selection:
-
Transfect the Cas9 and gRNA vectors into the target cell line.
-
Select for transfected cells, for example, by fluorescence-activated cell sorting (FACS) if a fluorescent marker is present, or by antibiotic selection.
-
-
Single-Cell Cloning and Expansion: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Knockout Validation:
-
Screen individual clones for the absence of Aurora A protein by Western blot.
-
Sequence the targeted genomic locus to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
-
Phenotypic Rescue Experiment:
-
Treat the validated Aurora A knockout cell line and the parental cell line with this compound.
-
The knockout cell line should exhibit a phenotype similar to this compound treatment (e.g., G2/M arrest, spindle defects) and should show no additional phenotypic change upon this compound treatment, confirming that Aurora A is the relevant target.
-
Visualizing the Molecular Interactions and Experimental Processes
To better understand the biological context and the experimental designs, the following diagrams illustrate the Aurora A signaling pathway and the workflows for the genetic validation approaches.
References
- 1. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of this compound, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of this compound, an orally active small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of MLN8054: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of MLN8054, an investigational Aurora A kinase inhibitor. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. As this compound is a potent, biologically active compound for research use only, it must be managed as a hazardous chemical waste from the point of generation through final disposal.[1]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines. The toxicological properties of this compound have not been fully investigated.[2] Therefore, treat the compound with caution at all times.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form (solid powder or solution). This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A fully buttoned lab coat.
-
Respiratory Protection: Use in a chemical fume hood to avoid inhalation of dust or aerosols.[2]
Waste Segregation and Collection
Proper segregation of waste is the first step in compliant disposal. Never mix this compound waste with non-hazardous trash or other incompatible waste streams.
-
Solid Waste:
-
Includes unused or expired this compound powder, contaminated PPE (gloves, weigh boats, wipes), and any lab consumables that have come into direct contact with the compound.
-
Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes stock solutions (typically in DMSO), experimental solutions, and contaminated solvents.[1]
-
Collect all liquid waste in a compatible, shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene) equipped with a secure, screw-top lid.
-
Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step-by-Step Disposal Procedure
The primary and required method for the final disposition of this compound is through your institution's hazardous waste management program, which typically involves incineration by a licensed contractor.
Step 1: Container Labeling
-
Clearly label every waste container with the words "Hazardous Waste."
-
Identify the contents, including "this compound" and any solvents present (e.g., "DMSO"). List the approximate concentrations and quantities.
-
Indicate the date when waste was first added to the container (the "accumulation start date").
Step 2: Waste Accumulation
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (such as a spill tray) is used for liquid waste containers.
Step 3: Arrange for Pickup
-
Once a waste container is full, or before the regulatory storage time limit is reached (this varies by jurisdiction), contact your institution's EHS department to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and can introduce a potent biological agent into the ecosystem.
Step 4: Decontamination
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound. A 10% caustic solution can be effective for decontamination, followed by a thorough rinse.[2]
-
Dispose of all cleaning materials (wipes, absorbent pads) as hazardous solid waste.
Step 5: Documentation
-
Maintain a log of all hazardous waste generated. Record the type of waste, quantity, and the date it was transferred for disposal. This documentation is crucial for regulatory compliance and safety audits.
Handling and Storage Data
The following table summarizes key quantitative and qualitative data for the safe handling and storage of this compound.
| Parameter | Guideline |
| Chemical Form | Solid powder. |
| Storage (Short-Term) | 0 - 4°C for days to weeks.[1] |
| Storage (Long-Term) | -20°C for months to years.[1] |
| Solubility | Soluble in DMSO; not soluble in water.[1] |
| Waste Container Type | Chemically compatible, leak-proof, with a secure lid. Plastic is often preferred. |
| Satellite Accumulation | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per SAA. |
| Disposal Method | Collection by licensed hazardous waste contractor for incineration. |
Experimental Protocols and Visualizations
As this compound is an inhibitor of Aurora A kinase, its biological activity underscores the importance of preventing its release. The compound disrupts mitotic spindle assembly, leading to G2/M cell cycle arrest.[3][4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of MLN8054
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of MLN8054, a potent Aurora A kinase inhibitor. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel. This compound is intended for research use only.[1]
This compound is a cytotoxic agent that requires stringent handling procedures to prevent exposure.[2][3] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is the primary control measure to ensure personnel safety.[4]
Personal Protective Equipment (PPE) Protocol
All personnel handling this compound must use the following PPE. All PPE should be disposable and changed immediately in the event of contamination.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, chemotherapy-rated gloves (ASTM D6978-05 compliant).[4] | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. |
| Gown | Disposable, lint-free, low-permeability fabric gown with long sleeves, tight-fitting cuffs, and a back closure.[4] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Full-face shield or safety goggles worn in conjunction with a fluid-resistant surgical mask.[2][4][5] | Protects against splashes and aerosols to the eyes, nose, and mouth. |
| Respiratory Protection | A fit-tested N95 or N100 respirator is required when handling the powder form of this compound or when there is a risk of aerosol generation.[5] | Prevents inhalation of hazardous particles. |
| Shoe Covers | Disposable shoe covers.[4] | Prevents the tracking of contaminants out of the designated handling area. |
| Cap | Disposable cap.[4] | Protects the head and hair from contamination. |
Operational and Disposal Plans
Receiving and Storage:
-
This compound is shipped under ambient temperature as a non-hazardous chemical.[1]
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Store this compound in a dry, dark, and well-ventilated area.[1]
-
Short-term storage (days to weeks): 0 - 4°C.[1]
-
Long-term storage (months to years): -20°C.[1]
-
The substance is soluble in DMSO but not in water.[1]
Handling and Preparation:
-
All handling of this compound, including weighing and preparation of solutions, must be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet to minimize exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid creating dust or aerosols.
-
After handling, wipe down all surfaces with an appropriate deactivating agent (e.g., 10% bleach solution followed by a sterile water rinse) and dispose of all contaminated materials as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing PPE.
Spill Management:
-
Evacuate and Secure: Immediately alert others and secure the area to prevent entry.
-
Don PPE: Put on a full set of appropriate PPE before addressing the spill.
-
Containment: Use a cytotoxic spill kit to contain the spill with absorbent materials.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with a decontaminating solution.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal:
-
All disposable PPE, contaminated labware, and excess this compound must be disposed of as cytotoxic waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
